Mmp13-IN-2
Description
Properties
Molecular Formula |
C24H19FN6O4S |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-4-oxo-N-[[3-[2-(1H-1,2,4-triazol-5-yloxy)ethoxy]phenyl]methyl]-3H-thieno[2,3-d]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C24H19FN6O4S/c25-16-5-2-4-15(10-16)18-12-36-23-19(18)21(32)29-20(30-23)22(33)26-11-14-3-1-6-17(9-14)34-7-8-35-24-27-13-28-31-24/h1-6,9-10,12-13H,7-8,11H2,(H,26,33)(H,27,28,31)(H,29,30,32) |
InChI Key |
MLUCCAMJMIYYED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCOC2=NC=NN2)CNC(=O)C3=NC4=C(C(=CS4)C5=CC(=CC=C5)F)C(=O)N3 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of Mmp13-IN-2
This technical guide provides a comprehensive overview of the mechanism of action for this compound, a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). This document details its inhibitory profile, the experimental methodologies used for its characterization, and the signaling pathways associated with MMP-13.
Introduction to MMP-13
Matrix Metalloproteinase-13, also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM).[][2] MMP-13 is particularly effective at cleaving type II collagen, a primary component of articular cartilage, and is also capable of degrading types I and III collagen, aggrecan, and other ECM components.[2][3][4] While MMP-13 is involved in normal physiological processes like embryonic development and tissue remodeling, its overexpression is linked to pathological conditions such as osteoarthritis, rheumatoid arthritis, and cancer metastasis.[5][6] Consequently, the selective inhibition of MMP-13 is a significant therapeutic target for these diseases.[3]
This compound: Mechanism of Action
This compound is a potent, selective, and orally active inhibitor of MMP-13.[7] Its primary mechanism of action is the direct inhibition of the catalytic activity of the MMP-13 enzyme. Unlike some inhibitors that chelate the catalytic zinc ion, certain selective MMP-13 inhibitors, such as pyrimidine dicarboxamides, bind to pockets that are unique to MMP-13, which accounts for their high specificity.[8] By blocking the active site, this compound prevents the degradation of collagen and other ECM substrates, thereby mitigating the tissue damage associated with excessive MMP-13 activity.[6][7]
Quantitative Data: Inhibitory Profile of this compound
The potency and selectivity of this compound have been quantified through various enzymatic assays. The following table summarizes the key inhibitory data.
| Target | IC50 Value | Selectivity | Reference |
| MMP-13 | 0.036 nM | >1,500-fold vs. MMP-1, 3, 7, 8, 9, 14, and TACE | [7] |
| MMP-1 | > 54 nM | N/A | [7] |
| MMP-3 | > 54 nM | N/A | [7] |
| MMP-7 | > 54 nM | N/A | [7] |
| MMP-8 | > 54 nM | N/A | [7] |
| MMP-9 | > 54 nM | N/A | [7] |
| MMP-14 | > 54 nM | N/A | [7] |
| TACE | > 54 nM | N/A | [7] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Inhibition
The expression of the MMP-13 gene is regulated by a complex network of signaling pathways, often initiated by pro-inflammatory cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[4][9] These stimuli activate cascades involving Mitogen-Activated Protein Kinases (MAPK) such as p38 and JNK, which in turn activate transcription factors like AP-1 (cFos/cJun) and Runx2.[3][9] These transcription factors then bind to the promoter region of the MMP13 gene, driving its expression. This compound acts downstream of this process by directly inhibiting the secreted, active MMP-13 enzyme.
Caption: MMP-13 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound involves several key experimental methodologies.
Fluorogenic Peptide Substrate Assay for MMP-13 Inhibition
This in vitro assay is used to determine the direct inhibitory effect of a compound on MMP-13 activity.[4]
Objective: To quantify the IC50 value of this compound against recombinant human MMP-13 (rhMMP-13).
Protocol:
-
Preparation: Recombinant human MMP-13 is pre-activated. A fluorogenic peptide substrate, which is cleaved by MMP-13 to produce a fluorescent signal, is prepared in a suitable buffer.
-
Reaction Setup: Varying concentrations of this compound are added to wells of a microtiter plate.
-
Enzyme Addition: A fixed concentration of activated rhMMP-13 is added to each well and incubated with the inhibitor.
-
Substrate Addition: The fluorogenic peptide substrate is added to initiate the enzymatic reaction.
-
Measurement: The plate is incubated at a controlled temperature (e.g., 25°C), and the fluorescence intensity is measured over time using a fluorometer.
-
Data Analysis: The rate of substrate cleavage is calculated from the fluorescence readings. The percentage of inhibition for each concentration of this compound is determined relative to a control without the inhibitor. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4]
Bovine Nasal Cartilage (BNC) Assay
This ex vivo assay assesses the ability of an inhibitor to prevent cartilage degradation in a tissue model.[7]
Objective: To evaluate the efficacy of this compound in preventing the degradation of cartilage matrix.
Protocol:
-
Cartilage Culture: Slices of bovine nasal cartilage are cultured in a multi-well plate.
-
Stimulation: The cartilage is stimulated with pro-inflammatory cytokines, such as Interleukin-1 (IL-1) and Oncostatin M (OSM), to induce chondrocyte-mediated cartilage degradation and MMP-13 release.
-
Inhibitor Treatment: Test wells are treated with various concentrations of this compound. Control wells receive the vehicle.
-
Incubation: The cultures are incubated for an extended period (e.g., up to 14 days).
-
Analysis: The culture medium is collected at different time points and analyzed for markers of collagen degradation, such as glycosaminoglycans (GAGs) or specific collagen fragments.
-
Quantification: The amount of released degradation products is quantified. The percentage of inhibition of cartilage degradation is calculated by comparing the results from inhibitor-treated wells to the stimulated, untreated controls. This compound has been shown to be effective at preventing IL-1/OSM-induced degradation of BNC in a dose-dependent manner.[7]
Caption: Workflow for determining MMP-13 inhibition using a fluorogenic assay.
Conclusion
This compound is a highly potent and selective inhibitor of MMP-13. Its mechanism of action involves the direct blockade of the enzyme's catalytic activity, preventing the breakdown of collagen and other extracellular matrix components. This inhibitory action has been validated through both enzymatic and tissue-based assays. The high selectivity of this compound for MMP-13 over other metalloproteinases makes it a valuable tool for research and a promising candidate for the development of therapeutics for diseases driven by excessive collagen degradation, such as osteoarthritis.
References
- 2. mdpi.com [mdpi.com]
- 3. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
- 5. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]
- 6. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
The Discovery and Development of Mmp13-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of Mmp13-IN-2, a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). MMP-13 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of type II collagen, a primary component of articular cartilage.[1][2][3] Its over-expression is implicated in the pathology of various diseases, most notably osteoarthritis, as well as rheumatoid arthritis and cancer.[4][5] This has made MMP-13 a key therapeutic target for the development of disease-modifying drugs.[1][2]
This compound emerged from research efforts focused on identifying highly selective inhibitors that avoid the off-target effects associated with earlier, broad-spectrum MMP inhibitors.[1][6] This guide details the biochemical and cellular potency of this compound, its selectivity profile, and the key in vitro and in vivo studies that have characterized its therapeutic potential.
Core Data Summary
The following tables summarize the key quantitative data for this compound and related potent, selective MMP-13 inhibitors.
Table 1: In Vitro Potency and Selectivity of MMP-13 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity (Fold vs. Other MMPs) |
| This compound | MMP-13 | 0.036[7] | - | >1500-fold vs. MMP-1, 3, 7, 8, 9, 14, and TACE[7] |
| Compound 24f | MMP-13 | 0.5[1] | 0.19[1] | >20,000-fold vs. MMP-1 and TACE (>10,000 nM)[1] |
| RF036 | MMP-13 | 3.4 - 4.9[6] | 2.7[6] | >1000-fold vs. MMP-1, -2, -8, -9, -14[6] |
| Inhibitor 1 | MMP-13 | - | 12[6] | >400-fold vs. other MMPs (>5 µM)[6] |
| Inhibitor 3 | MMP-13 | - | 10[6] | >500-fold vs. other MMPs (>5 µM)[6] |
Table 2: In Vitro and In Vivo Efficacy of MMP-13 Inhibitors
| Compound | Assay | Model | Treatment | Results |
| This compound | Cartilage Degradation | Bovine Nasal Cartilage (BNC) Assay (IL-1/OSM induced) | 0.01 µM, 0.1 µM, 1 µM | -17.6%, 48.4%, and 70.8% inhibition of cartilage degradation, respectively[7] |
| Compound 24f | Proteoglycan Release | Rat Model of MMP-13-Induced Cartilage Degradation | 10 mg/kg (oral), 30 mg/kg (oral) | 40% and 75% inhibition of proteoglycan release, respectively (p < 0.05)[1] |
| RF036 Analog (Inhibitor 3) | Osteoclastogenesis Inhibition | Bone Marrow Co-cultures | Dose-dependent | Effective inhibition of osteoclast formation[6] |
| (S)-17b | Collagenolysis Inhibition | In Vitro Type II Collagen Cleavage Assay | - | IC50 = 8.1 nM[8] |
Table 3: Pharmacokinetic Properties of Selected MMP-13 Inhibitors
| Compound | Species | Administration | Dose | Bioavailability (F%) |
| This compound | Rat | Oral Gavage | 1 mg/kg | 33%[7] |
| This compound | Mouse | Oral Gavage | 1 mg/kg | 38%[7] |
| RF036 | Rat | Intravenous | - | T1/2 = 2.93 h, Cmax = 47.6 µM, Cl = 0.18 mL/min/kg[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MMP-13 Enzyme Inhibition Assay
This assay quantifies the inhibitory activity of a compound against recombinant human MMP-13.
Protocol:
-
Recombinant human MMP-13 is incubated with a fluorogenic substrate, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The cleavage of the substrate by MMP-13 results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.
-
The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Bovine Nasal Cartilage (BNC) Degradation Assay
This ex vivo assay assesses the ability of an inhibitor to prevent cartilage degradation.
Protocol:
-
Bovine nasal cartilage slices are cultured in a 96-well plate.
-
Cartilage degradation is induced by the addition of pro-inflammatory cytokines, such as Interleukin-1 (IL-1) and Oncostatin M (OSM).
-
The test inhibitor is added to the culture medium at various concentrations.
-
The cultures are incubated for up to 14 days.[7]
-
The extent of cartilage degradation is quantified by measuring the amount of glycosaminoglycans (GAGs) released into the medium using a colorimetric assay (e.g., dimethylmethylene blue dye-binding assay).
-
The percentage of inhibition of cartilage degradation is calculated by comparing the GAG release in the presence and absence of the inhibitor.
Rat Model of MMP-13-Induced Cartilage Degradation
This in vivo model evaluates the efficacy of an MMP-13 inhibitor in a living organism.
Protocol:
-
Recombinant MMP-13 is injected intra-articularly into the knee joints of rats to induce cartilage degradation.
-
The test compound is administered orally at different doses (e.g., 10 mg/kg and 30 mg/kg for compound 24f).[1]
-
After a specified period, the animals are euthanized, and the knee joints are collected.
-
The extent of cartilage degradation is assessed by measuring the release of proteoglycans from the cartilage into the synovial fluid or by histological analysis of the joint tissue.
-
The percentage of inhibition of proteoglycan release is calculated by comparing the treated group to the vehicle control group.
Caco-2 Permeability Assay
This in vitro assay is used to predict the intestinal absorption of a drug candidate.
Protocol:
-
Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with characteristics of the intestinal epithelium, are seeded onto a semi-permeable membrane in a transwell plate.
-
The cells are cultured for approximately 21 days to allow for differentiation and the formation of tight junctions.
-
The test compound is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated to assess the rate of transport across the cell monolayer.
Visualizations
The following diagrams illustrate key pathways and workflows related to MMP-13 and its inhibition.
References
- 1. Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collagenase Activity Assay Kits - Chondrex, Inc. [chondrex.com]
- 4. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Mmp13-IN-2: A Technical Guide to a Potent and Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mmp13-IN-2, also known as PF-152, is a potent, selective, and orally bioavailable inhibitor of matrix metalloproteinase-13 (MMP-13). This document provides an in-depth technical overview of this compound, including its mechanism of action, key quantitative data from in vitro and in vivo studies, detailed experimental protocols, and an exploration of its impact on relevant signaling pathways. This guide is intended to serve as a comprehensive resource for researchers in osteoarthritis, oncology, and other fields where MMP-13 is a therapeutic target.
Introduction
Matrix metalloproteinase-13 (MMP-13), or collagenase-3, is a zinc-dependent endopeptidase with a primary role in the degradation of type II collagen, a major component of articular cartilage.[1][2] Upregulation of MMP-13 is strongly implicated in the pathogenesis of osteoarthritis (OA), contributing to the progressive destruction of cartilage.[3] Furthermore, MMP-13 is involved in tumor progression and metastasis by facilitating the breakdown of the extracellular matrix.[4] These roles have established MMP-13 as a significant therapeutic target.
This compound is a non-hydroxamate, small molecule inhibitor designed for high potency and selectivity for MMP-13, aiming to overcome the off-target effects observed with broad-spectrum MMP inhibitors.[5] This guide details the functional characteristics of this compound, providing a foundation for its application in preclinical research and drug development.
Mechanism of Action
This compound functions as a direct inhibitor of the catalytic activity of MMP-13. By binding to the enzyme, it blocks the degradation of its primary substrate, type II collagen, and other extracellular matrix components. This inhibition of collagenolysis is the principal mechanism by which this compound exerts its chondroprotective effects in models of osteoarthritis.[6]
dot
Caption: Mechanism of this compound Action.
Quantitative Data
In Vitro Potency and Selectivity
This compound demonstrates exceptional potency against human MMP-13 and high selectivity over other matrix metalloproteinases.
| Target | IC50 (nM) | Selectivity vs. MMP-13 |
| MMP-13 | 0.036 | - |
| MMP-1 | >54,000 | >1500-fold |
| MMP-2 | >54,000 | >1500-fold |
| MMP-3 | >54,000 | >1500-fold |
| MMP-7 | >54,000 | >1500-fold |
| MMP-8 | >54,000 | >1500-fold |
| MMP-9 | >54,000 | >1500-fold |
| MMP-14 (MT1-MMP) | >54,000 | >1500-fold |
| TACE | >54,000 | >1500-fold |
| Data sourced from MedChemExpress.[5] |
In Vitro Cartilage Degradation
In a bovine nasal cartilage (BNC) assay, this compound effectively prevented the degradation of cartilage induced by interleukin-1 (IL-1) and oncostatin M (OSM).[5]
| Concentration (µM) | Inhibition of Cartilage Degradation (%) |
| 0.01 | -17.6 |
| 0.1 | 48.4 |
| 1 | 70.8 |
| Data sourced from MedChemExpress.[5] |
In Vivo Pharmacokinetics
This compound exhibits good oral bioavailability in preclinical species.
| Species | Dose (mg/kg) | Route | Bioavailability (F%) |
| Rat | 1 | Oral gavage | 33 |
| Mouse | 1 | Oral gavage | 38 |
| Data sourced from MedChemExpress.[5] |
Pharmacokinetic parameters for PF-152 (this compound) have been reported at a conference.[7]
| Species | Clearance (ml/min/kg) | Effective t1/2 (h) | Bioavailability (F%) |
| Rat | 21.7 | 0.7 | 54 |
| Dog | 8.1 | 1.6 | 64 |
| Data sourced from a 2009 American Chemical Society National Meeting abstract.[7] |
In Vivo Efficacy in a Dog Model of Osteoarthritis
In a partial medial meniscectomy model in beagles, oral administration of PF-152 (this compound) for 8 weeks resulted in a dose-dependent reduction in the development of cartilage lesions.[6]
| Treatment Group | Mean Total Cartilage Histology Score (Femoral Condyle + Tibial Plateau) | % Reduction vs. Vehicle |
| Sham | 2.8 | - |
| Vehicle | 11.2 | - |
| PF-152 (Low Dose) | 8.1 | 27.7 |
| PF-152 (Mid Dose) | 6.8 | 39.3 |
| PF-152 (High Dose) | 6.1 | 45.5 |
| Data adapted from Settle et al., Arthritis & Rheumatism, 2010.[6] |
Experimental Protocols
MMP-13 Inhibition Assay (General Protocol)
A generic fluorogenic assay is commonly used to determine the inhibitory activity of compounds against MMP-13.
-
Reagents and Materials:
-
Recombinant human MMP-13 (catalytic domain).
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
This compound (or test compound) dissolved in DMSO.
-
96-well black microplates.
-
Fluorometric plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of recombinant MMP-13 to each well of the microplate.
-
Add the diluted this compound or vehicle (DMSO) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 320 nm, emission at 405 nm).
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
dot
Caption: MMP-13 Inhibition Assay Workflow.
Bovine Nasal Cartilage (BNC) Degradation Assay
This ex vivo assay assesses the ability of a compound to protect cartilage from degradation.[5]
-
Reagents and Materials:
-
Fresh bovine nasal septa.
-
Culture medium (e.g., DMEM with antibiotics and serum).
-
Recombinant human IL-1α and Oncostatin M (OSM).
-
This compound.
-
Papain digestion solution.
-
Dimethylmethylene blue (DMMB) dye solution for glycosaminoglycan (GAG) quantification.
-
-
Procedure:
-
Prepare cartilage explants from bovine nasal septa and place them in a 96-well plate.
-
Culture the explants for a period to equilibrate.
-
Treat the explants with culture medium containing IL-1α and OSM in the presence or absence of various concentrations of this compound.
-
Culture for an extended period (e.g., 7-14 days), collecting the conditioned medium at regular intervals.
-
At the end of the culture period, digest the remaining cartilage explants with papain.
-
Quantify the amount of GAG released into the medium and remaining in the cartilage digest using the DMMB assay.
-
Calculate the percentage of GAG release and the inhibition of GAG release by this compound.
-
In Vivo Dog Model of Osteoarthritis
This model is used to evaluate the disease-modifying potential of a compound in a large animal model that more closely resembles human OA.[6]
-
Animal Model:
-
Mature beagle dogs.
-
Induction of OA via surgical partial medial meniscectomy in one stifle joint. The contralateral joint serves as a control.
-
-
Treatment:
-
Oral administration of this compound (PF-152) or vehicle once or twice daily for a specified period (e.g., 8 weeks).
-
-
Outcome Measures:
-
Histopathology: At the end of the study, the animals are euthanized, and the stifle joints are collected. Cartilage integrity is assessed using a semi-quantitative scoring system (e.g., Mankin score) on histological sections stained with Safranin O-fast green.
-
Biomarkers: Collection of serum, urine, and synovial fluid at various time points to measure biomarkers of cartilage degradation (e.g., C-terminal telopeptide of type II collagen - CTX-II).
-
Gross Morphology: Macroscopic evaluation of the joint surfaces for signs of cartilage erosion and osteophyte formation.
-
Signaling Pathways
While this compound directly inhibits the enzymatic activity of MMP-13, the downstream consequences of this inhibition can affect various signaling pathways involved in chondrocyte homeostasis and pathology. The expression of MMP-13 itself is regulated by a complex network of signaling cascades initiated by pro-inflammatory cytokines and growth factors.
dot
Caption: Upstream Signaling Pathways Regulating MMP-13 Expression.
By inhibiting MMP-13, this compound can indirectly influence cellular processes that are dependent on MMP-13-mediated matrix remodeling. For instance, the degradation of the extracellular matrix can release matrix-bound growth factors and cytokines, which in turn can activate signaling pathways that promote inflammation and further catabolism. By preventing this degradation, this compound may help to break this pathological feedback loop.
Furthermore, studies have shown that MMP-13 activity can influence chondrocyte differentiation and apoptosis. Inhibition of MMP-13 has been demonstrated to suppress the expression of the transcription factor Runx2, a key regulator of chondrocyte hypertrophy, a process associated with osteoarthritis.[7]
Conclusion
This compound is a highly potent and selective inhibitor of MMP-13 with demonstrated efficacy in preclinical models of osteoarthritis. Its favorable pharmacokinetic profile and chondroprotective effects make it a valuable tool for investigating the role of MMP-13 in various physiological and pathological processes. The detailed information provided in this technical guide, including quantitative data and experimental protocols, should facilitate its application in future research and drug development endeavors targeting MMP-13.
References
- 1. researchgate.net [researchgate.net]
- 2. MMP‐2 and MMP‐13 affect vasculogenic mimicry formation in large cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. | BioWorld [bioworld.com]
Mmp13-IN-2: A Technical Guide to its Interaction with Target Protein MMP-13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mmp13-IN-2, a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). This document details the inhibitor's interaction with its target protein, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Core Target Interaction: this compound and MMP-13
This compound is a small molecule inhibitor designed to specifically target Matrix Metalloproteinase-13 (MMP-13), a zinc-dependent endopeptidase.[1][2] MMP-13 plays a crucial role in the degradation of extracellular matrix (ECM) components, with a particular substrate preference for type II collagen, a primary constituent of articular cartilage.[3][] Due to its significant role in cartilage breakdown, MMP-13 is a key therapeutic target in diseases such as osteoarthritis.[5][6] this compound exhibits high potency and selectivity for MMP-13, making it a valuable tool for studying the biological functions of this enzyme and for potential therapeutic development.[1]
Quantitative Data Presentation
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) and its selectivity against other matrix metalloproteinases.
| Inhibitor | Target | IC50 (nM) | Selectivity | Reference |
| This compound | MMP-13 | 0.036 | >1500-fold vs. MMP-1, 3, 7, 8, 9, 14, and TACE | [1] |
Signaling Pathways
MMP-13 expression and activity are regulated by a complex network of signaling pathways. Various extracellular stimuli, including cytokines like Interleukin-1 (IL-1) and growth factors, can activate intracellular signaling cascades that converge on the MMP-13 gene promoter, leading to its transcription. Key pathways involved include the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, p38, and JNK) and the NF-κB signaling pathway.[7] These pathways activate transcription factors such as AP-1 (a dimer of c-Fos and c-Jun) and Runx2, which bind to their respective response elements in the MMP-13 promoter and drive its expression.[7] this compound acts downstream of these signaling events by directly inhibiting the enzymatic activity of the translated MMP-13 protein, thereby preventing the degradation of its substrates, most notably type II collagen.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound.
In Vitro Fluorogenic MMP-13 Activity Assay
This assay is used to determine the direct inhibitory effect of this compound on purified MMP-13 enzyme activity using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-13 (activated)
-
This compound
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in Assay Buffer at various concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the inhibitor dilutions.
-
Enzyme preparation: Dilute the activated recombinant human MMP-13 in Assay Buffer to the desired working concentration.
-
Assay setup: To each well of the 96-well plate, add:
-
x µL of Assay Buffer
-
10 µL of this compound dilution or vehicle control
-
20 µL of diluted MMP-13 enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate addition: Prepare the fluorogenic MMP-13 substrate in Assay Buffer. Add 20 µL of the substrate solution to each well to initiate the reaction.
-
Kinetic measurement: Immediately place the plate in a fluorometric microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) every 1-2 minutes for 30-60 minutes.
-
Data analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Bovine Nasal Cartilage (BNC) Explant Assay
This ex vivo assay assesses the ability of this compound to prevent cartilage degradation in a tissue model.
Materials:
-
Fresh bovine nasal septa
-
Culture Medium: DMEM/F-12 supplemented with fetal bovine serum, penicillin/streptomycin, and L-glutamine.
-
Stimulation agents: Recombinant human Interleukin-1α (IL-1α) and Oncostatin M (OSM) to induce cartilage degradation.
-
This compound
-
Dimethylmethylene blue (DMMB) dye for glycosaminoglycan (GAG) quantification.
-
Hydroxyproline assay kit for collagen degradation quantification.
-
48-well culture plates
Procedure:
-
Cartilage explant preparation: Aseptically dissect bovine nasal cartilage into small, uniform discs (e.g., 2-3 mm in diameter).
-
Explant culture: Place one cartilage explant into each well of a 48-well plate containing culture medium. Allow the explants to equilibrate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Treatment: After equilibration, replace the medium with fresh culture medium containing:
-
Control group: Medium alone
-
Stimulated group: Medium with IL-1α and OSM
-
Inhibitor group: Medium with IL-1α, OSM, and varying concentrations of this compound
-
-
Incubation: Culture the explants for a defined period (e.g., 7-14 days). Collect the conditioned medium and replace it with fresh treatment medium every 2-3 days.
-
Analysis of cartilage degradation:
-
Glycosaminoglycan (GAG) release: Measure the amount of sulfated GAGs released into the conditioned medium using the DMMB colorimetric assay.
-
Collagen degradation: At the end of the culture period, digest the remaining cartilage explants and measure the hydroxyproline content, a marker of collagen, using a hydroxyproline assay kit. Also, measure the hydroxyproline content in the collected conditioned medium.
-
-
Data analysis: Calculate the percentage of GAG release and collagen degradation for each treatment group compared to the control and stimulated groups. Evaluate the dose-dependent effect of this compound on inhibiting cartilage breakdown.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating a potential MMP-13 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Inhibition of bovine nasal cartilage degradation by selective matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel selective MMP-13 inhibitors reduce collagen degradation in bovine articular and human osteoarthritis cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of Mmp13-IN-2 in Mitigating Cartilage Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-13 (MMP-13), a key collagenase, plays a pivotal role in the degradation of articular cartilage, a hallmark of osteoarthritis (OA).[1][2] Its specific ability to cleave type II collagen, the primary structural protein in cartilage, makes it a prime therapeutic target for chondroprotective drug development.[1][2][3] This technical guide provides a comprehensive overview of Mmp13-IN-2, a potent and selective inhibitor of MMP-13, and its role in preventing cartilage degradation. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the complex signaling pathways involved.
Introduction to MMP-13 in Cartilage Homeostasis and Disease
Articular cartilage maintains a delicate balance between anabolic and catabolic processes to ensure its structural integrity and function.[1] Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling.[4] In pathological conditions such as osteoarthritis, pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) trigger an overproduction of MMPs, particularly MMP-13, by chondrocytes.[1][5] This enzymatic overactivity leads to excessive degradation of type II collagen and other ECM components, resulting in the progressive loss of cartilage and joint function.[1][5]
MMP-13's substrate specificity for type II collagen, in addition to its ability to degrade other matrix molecules like proteoglycans and type IX and IV collagen, underscores its significance in the initiation and progression of OA.[1] Consequently, the development of selective MMP-13 inhibitors represents a promising therapeutic strategy to halt or slow the progression of cartilage degradation.
This compound: A Potent and Selective MMP-13 Inhibitor
This compound is a small molecule inhibitor designed to be a potent, selective, and orally active antagonist of MMP-13. Its high affinity and specificity for MMP-13 make it a valuable tool for studying the role of this enzyme in cartilage biology and a potential candidate for therapeutic development.
Quantitative Data on this compound Efficacy and Selectivity
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity profile.
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| IC50 | 0.036 nM |
IC50 (Half maximal inhibitory concentration) indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[6]
Table 2: Selectivity of this compound over other MMPs and TACE
| MMP/Enzyme | Selectivity Fold (over MMP-13) |
| MMP-1 | >1500 |
| MMP-3 | >1500 |
| MMP-7 | >1500 |
| MMP-8 | >1500 |
| MMP-9 | >1500 |
| MMP-14 | >1500 |
| TACE | >1500 |
This high selectivity is crucial to minimize off-target effects, a significant challenge in the development of MMP inhibitors.[6]
Table 3: In Vitro Efficacy of this compound in a Cartilage Degradation Model
| This compound Concentration | Inhibition of Cartilage Degradation (%) |
| 0.01 µM | -17.6 |
| 0.1 µM | 48.4 |
| 1 µM | 70.8 |
Data from a bovine nasal cartilage (BNC) assay stimulated with IL-1/OSM.[6]
Table 4: In Vivo Pharmacokinetics of this compound
| Species | Dose (Oral Gavage) | Oral Bioavailability (F%) |
| Rat | 1 mg/kg | 33 |
| Mouse | 1 mg/kg | 38 |
This demonstrates the oral bioavailability of this compound, a critical property for a systemically administered therapeutic.[6]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the efficacy of this compound.
In Vitro MMP-13 Inhibition Assay
Objective: To determine the IC50 value of this compound against recombinant human MMP-13.
Methodology:
-
Recombinant human MMP-13 is incubated with a fluorogenic MMP-13 substrate.
-
The enzymatic reaction results in the cleavage of the substrate, leading to an increase in fluorescence.
-
The assay is performed in the presence of varying concentrations of this compound.
-
Fluorescence is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Bovine Nasal Cartilage (BNC) Degradation Assay
Objective: To assess the ability of this compound to prevent cytokine-induced cartilage degradation in an ex vivo model.
Methodology:
-
Bovine nasal cartilage slices are cultured in a multi-well plate.
-
The cartilage explants are stimulated with a combination of Interleukin-1 (IL-1) and Oncostatin M (OSM) to induce cartilage degradation.
-
Test groups are treated with varying concentrations of this compound.
-
The cultures are incubated for up to 14 days.[6]
-
The culture medium is collected at specified time points to measure the release of collagen fragments (e.g., hydroxyproline or specific collagen neoepitopes) as a marker of cartilage degradation.
-
The percentage of inhibition of cartilage degradation is calculated by comparing the amount of collagen release in the treated groups to the cytokine-stimulated control group.[6]
Signaling Pathways in Cartilage Degradation and MMP-13 Regulation
The expression of MMP-13 is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for comprehending the mechanism of action of MMP-13 inhibitors and identifying other potential therapeutic targets. Pro-inflammatory cytokines, such as IL-1β, are potent inducers of MMP-13 expression in chondrocytes.[1]
Caption: IL-1β signaling cascade leading to MMP-13 induced cartilage degradation.
This signaling cascade is initiated by the binding of IL-1β to its receptor on the chondrocyte surface. This event triggers downstream intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (such as ERK, JNK, and p38) and the nuclear factor-kappa B (NF-κB) pathway.[5][7] These pathways converge on the activation of transcription factors, including activator protein-1 (AP-1) and NF-κB, which then bind to the promoter region of the MMP-13 gene, driving its transcription and subsequent translation into the MMP-13 protein.[7] this compound acts downstream in this process by directly inhibiting the enzymatic activity of the translated MMP-13 protein.
Experimental Workflow for Evaluating MMP-13 Inhibitors
The following diagram illustrates a typical preclinical workflow for the evaluation of a potential MMP-13 inhibitor like this compound.
Caption: Preclinical development workflow for an MMP-13 inhibitor.
Conclusion
This compound stands out as a highly potent and selective inhibitor of MMP-13, demonstrating significant efficacy in preclinical models of cartilage degradation. Its favorable selectivity profile and oral bioavailability make it a compelling candidate for further investigation as a disease-modifying therapeutic for osteoarthritis. The detailed understanding of its mechanism of action and the signaling pathways it influences provides a solid foundation for its continued development. Further in vivo studies in relevant animal models of OA are warranted to fully elucidate its therapeutic potential in a clinical setting.
References
- 1. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Precision of Mmp13-IN-2: A Deep Dive into its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Mmp13-IN-2 has emerged as a highly potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of articular cartilage in osteoarthritis and other inflammatory conditions.[1][2] Understanding the precise selectivity profile of this compound is paramount for its development as a therapeutic agent, as off-target inhibition of other MMPs has been linked to undesirable side effects.[1] This technical guide provides a comprehensive overview of the selectivity and experimental methodologies used to characterize this compound.
Quantitative Selectivity Profile of this compound
This compound demonstrates exceptional potency against MMP-13 with a reported IC50 value in the sub-nanomolar range.[3] Its selectivity is a key feature, exhibiting a minimal inhibitory effect on other matrix metalloproteinases.
| Target | IC50 (nM) | Selectivity Fold vs. MMP-13 |
| MMP-13 | 0.036 | - |
| MMP-1 | >54 | >1500 |
| MMP-3 | >54 | >1500 |
| MMP-7 | >54 | >1500 |
| MMP-8 | >54 | >1500 |
| MMP-9 | >54 | >1500 |
| MMP-14 | >54 | >1500 |
| TACE | >54 | >1500 |
Data sourced from MedchemExpress.[3]
Visualizing the Selectivity
The following diagram illustrates the remarkable selectivity of this compound, highlighting its potent inhibition of MMP-13 compared to other MMPs.
Caption: this compound's potent and selective inhibition of MMP-13.
Experimental Protocols
The determination of the selectivity profile of this compound involves robust biochemical assays designed to measure the inhibitory activity of the compound against a panel of purified enzymes.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This is a common method to determine the potency of MMP inhibitors.
Principle: The assay utilizes a synthetic fluorogenic peptide substrate that is cleaved by the active MMP. This cleavage separates a fluorophore from a quencher molecule, resulting in a measurable increase in fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in the fluorescence signal.
General Protocol:
-
Enzyme Activation: Recombinant human MMP enzymes are typically supplied as inactive pro-enzymes and require activation. This is often achieved by treatment with a protease like trypsin or with organomercurial compounds such as 4-aminophenylmercuric acetate (APMA).
-
Assay Preparation: The assay is performed in a multi-well plate format (e.g., 96- or 384-well).
-
Compound Dilution: this compound is serially diluted to create a range of concentrations to be tested.
-
Reaction Mixture: The activated MMP enzyme is incubated with the various concentrations of this compound in an appropriate assay buffer.
-
Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Signal Detection: The fluorescence intensity is measured over time using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the change in fluorescence over time. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
The following diagram outlines the general workflow for this type of biochemical assay.
References
- 1. Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes: In Vitro Profiling of Mmp13-IN-2
Introduction
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase primarily involved in the degradation of type II collagen, a critical component of articular cartilage.[1][2][3] Its overexpression is implicated in the pathogenesis of osteoarthritis and rheumatoid arthritis, making it a key therapeutic target.[1][4] Mmp13-IN-2 is a highly potent and selective inhibitor of MMP-13.[5][6] It demonstrates significant potential in preventing cartilage degradation by directly blocking the enzymatic activity of MMP-13.[5][7] These application notes provide detailed protocols for evaluating the inhibitory activity of this compound in vitro using both a biochemical enzymatic assay and a cell-based cartilage explant model.
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the reported inhibitory potency and selectivity of this compound against various matrix metalloproteinases.
| Target Enzyme | IC50 Value | Selectivity vs. Other MMPs | Reference |
| MMP-13 | 0.036 nM | - | [5][7] |
| MMP-1 | >54 nM | >1500-fold | [5] |
| MMP-3 | >54 nM | >1500-fold | [5] |
| MMP-7 | >54 nM | >1500-fold | [5] |
| MMP-8 | >54 nM | >1500-fold | [5] |
| MMP-9 | >54 nM | >1500-fold | [5] |
| MMP-14 | >54 nM | >1500-fold | [5] |
| TACE | >54 nM | >1500-fold | [5] |
Experimental Protocols
Protocol 1: Fluorogenic Biochemical Assay for MMP-13 Inhibition
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified, active MMP-13 enzyme using a fluorogenic peptide substrate. The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET), where cleavage of the substrate by MMP-13 separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence.[8]
Materials and Reagents:
-
Recombinant human MMP-13 (pro-form or active)
-
This compound
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, a FRET-based peptide)
-
APMA (4-Aminophenylmercuric acetate) for pro-MMP-13 activation
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5
-
DMSO (for compound dilution)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescent microplate reader (e.g., with excitation at ~328 nm and emission at ~393 nm)[1]
Methodology:
-
Enzyme Activation:
-
If using the pro-form of MMP-13, activate it by incubating with 1 mM APMA in Assay Buffer for 2-4 hours at 37°C.
-
Dilute the activated MMP-13 enzyme to the desired working concentration (e.g., 0.5 nM) in cold Assay Buffer immediately before use.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in DMSO to create a concentration gradient (e.g., 10-point, 1:3 dilutions).
-
Further dilute the compound series in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (≤1%).
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to all wells of the microplate.
-
Add 25 µL of the diluted this compound solutions to the test wells.
-
Add 25 µL of Assay Buffer with the corresponding DMSO concentration to the "No Inhibition" (positive control) and "No Enzyme" (negative control) wells.
-
Initiate the reaction by adding 25 µL of the diluted active MMP-13 enzyme to the test and positive control wells. Add 25 µL of Assay Buffer to the negative control wells.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Add 25 µL of the fluorogenic MMP-13 substrate (e.g., at a final concentration of 10 µM) to all wells to start the enzymatic reaction.
-
Immediately begin kinetic reading of fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C, using appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data by setting the "No Inhibition" control as 100% activity and the "No Enzyme" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.
-
Protocol 2: Bovine Nasal Cartilage (BNC) Explant Degradation Assay
This ex vivo assay provides a more physiologically relevant model to assess the ability of this compound to prevent the degradation of native cartilage matrix.[5] Cartilage explants are stimulated with pro-inflammatory cytokines to induce MMP-13 expression and subsequent collagen release, which is then measured.
Materials and Reagents:
-
Fresh bovine nasal septa
-
This compound
-
Human Interleukin-1α (IL-1α)
-
Oncostatin M (OSM)
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Serum-Free Medium: DMEM/F-12 with penicillin and streptomycin.
-
Hydroxyproline Assay Kit (or access to HPLC for analysis)
-
Dermal punch (4 mm diameter)
-
48-well culture plates
Methodology:
-
Cartilage Explant Preparation:
-
Aseptically dissect bovine nasal cartilage and cut it into uniform slices (1-2 mm thick).
-
Use a 4 mm dermal punch to create circular cartilage explants.
-
Wash the explants extensively with sterile PBS and then with Culture Medium.
-
Place 3-4 explants per well into a 48-well plate with 500 µL of Culture Medium and allow them to equilibrate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Inhibitor Treatment and Stimulation:
-
After equilibration, replace the medium with 500 µL of Serum-Free Medium.
-
Prepare dilutions of this compound in Serum-Free Medium (e.g., 0.01 µM, 0.1 µM, 1 µM). Add the inhibitor solutions to the respective wells.[5]
-
To induce cartilage degradation, add a combination of IL-1α (e.g., 10 ng/mL) and OSM (e.g., 50 ng/mL) to all wells except the unstimulated (negative) control.
-
Include a "Stimulated Control" well containing IL-1α/OSM but no inhibitor.
-
Incubate the plates for 7-14 days, collecting the culture medium and replacing it with fresh medium containing inhibitors and stimulants every 3-4 days.
-
-
Assessment of Cartilage Degradation:
-
Pool the collected media from each time point for each condition.
-
The primary component of collagen is hydroxyproline. Measure the amount of hydroxyproline released into the medium as an indicator of collagen degradation.
-
Hydrolyze the media samples (e.g., with 6N HCl at 110°C for 18-24 hours).
-
Quantify the hydroxyproline content using a colorimetric hydroxyproline assay kit or by HPLC analysis.
-
-
Data Analysis:
-
Calculate the total amount of hydroxyproline released for each condition.
-
Express the data as a percentage of inhibition of collagen release compared to the "Stimulated Control".
-
The formula for calculating inhibition is: % Inhibition = (1 - [(Hydroxyproline_Inhibitor - Hydroxyproline_Unstimulated) / (Hydroxyproline_Stimulated - Hydroxyproline_Unstimulated)]) * 100
-
Visualizations
MMP-13 Activation and Inhibition Pathway
The diagram below illustrates the activation of MMP-13 from its inactive zymogen form and its subsequent inhibition by this compound, preventing the degradation of its primary substrate, type II collagen.
Caption: MMP-13 activation pathway and its inhibition by this compound.
Experimental Workflow for IC50 Determination
This workflow outlines the key steps for determining the IC50 value of this compound in a fluorogenic biochemical assay.
Caption: Workflow for determining the IC50 of an MMP-13 inhibitor.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Collagenase Activity Assay Kits - Chondrex, Inc. [chondrex.com]
- 3. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]
- 4. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AID 735 - Dose-response biochemical assay for inhibitors of Matrix Metalloproteinase 13 (MMP13) activity - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mmp13-IN-2 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Mmp13-IN-2, a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), in preclinical animal research. The following sections detail the inhibitor's mechanism of action, provide summaries of in vitro and in vivo data, and offer detailed protocols for its application in animal models, particularly those related to osteoarthritis and rheumatoid arthritis.
Introduction to this compound
Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a key enzyme involved in the degradation of type II collagen, a major structural component of articular cartilage[1][2]. Its elevated activity is implicated in the pathogenesis of various diseases, including osteoarthritis, rheumatoid arthritis, and cancer[1][3]. This compound is a highly potent and selective small molecule inhibitor of MMP-13, making it a valuable tool for investigating the role of MMP-13 in disease progression and for evaluating the therapeutic potential of MMP-13 inhibition.
Mechanism of Action
This compound functions by selectively binding to the active site of the MMP-13 enzyme, thereby blocking its catalytic activity and preventing the breakdown of its extracellular matrix substrates, most notably type II collagen[4]. This selective inhibition is crucial for avoiding off-target effects that can arise from the inhibition of other MMP family members.
The signaling pathway affected by this compound involves the downstream effects of MMP-13 activity in pathological conditions. In osteoarthritis, for example, pro-inflammatory cytokines like IL-1β and TNF-α stimulate chondrocytes to upregulate MMP-13 expression. MMP-13 then degrades the cartilage matrix, leading to the release of collagen fragments that can further amplify the inflammatory response. By inhibiting MMP-13, this compound interrupts this destructive cycle.
In Vitro and In Vivo Efficacy Data
This compound has demonstrated high potency and selectivity in in vitro assays and significant efficacy in various animal models.
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of this compound against MMP-13 and its selectivity over other MMPs.
| Enzyme | IC₅₀ (nM) | Selectivity vs. MMP-13 | Reference |
| MMP-13 | 0.036 | - | [4] |
| MMP-1 | >54,000 | >1500-fold | [4] |
| MMP-3 | >54,000 | >1500-fold | [4] |
| MMP-7 | >54,000 | >1500-fold | [4] |
| MMP-8 | >54,000 | >1500-fold | [4] |
| MMP-9 | >54,000 | >1500-fold | [4] |
| MMP-14 | >54,000 | >1500-fold | [4] |
| TACE | >54,000 | >1500-fold | [4] |
Table 1. In vitro inhibitory potency and selectivity of this compound.
In Vivo Pharmacokinetics and Efficacy
This compound is orally bioavailable, making it suitable for systemic administration in animal studies.
| Species | Dose (mg/kg) | Route | Oral Bioavailability (F%) | Efficacy Model | Efficacy Outcome | Reference |
| Rat | 1 | p.o. | 33% | - | - | [4] |
| Mouse | 1 | p.o. | 38% | - | - | [4] |
| Mouse | 3, 10, 30 | p.o. | Not Reported | Rheumatoid Arthritis (CIA) | Dose-dependent reduction in cartilage erosion (21-38%) | [3] |
| Rat | 10, 30 | p.o. | Not Reported | Osteoarthritis (MIA) | Dose-dependent reduction in proteoglycan release (40-75%) | [2] |
| Mouse | 100 | p.o. (BID) | Not Reported | Rheumatoid Arthritis (CAIA) | Significant reduction in mean arthritic score | [5] |
Table 2. Summary of in vivo pharmacokinetic and efficacy data for this compound and other selective MMP-13 inhibitors. Note that some data pertains to other selective MMP-13 inhibitors and is provided for guidance.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and administration of this compound in animal studies.
Preparation of this compound for Oral Gavage
This protocol describes the preparation of a suspension of this compound for oral administration to rodents.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Sterile water
-
Mortar and pestle (optional, for aiding suspension)
-
Magnetic stirrer and stir bar
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the study.
-
Weigh the this compound powder accurately.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to sterile water while stirring continuously until fully dissolved.
-
To prepare the dosing suspension, gradually add a small amount of the vehicle to the this compound powder and triturate with a pestle (if using a mortar) to form a smooth paste. This helps to prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 15-30 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates. If present, continue stirring or use gentle sonication to improve homogeneity.
-
Prepare the suspension fresh daily before administration to ensure stability and accurate dosing.
Animal Dosing Protocol: Oral Gavage
This protocol outlines the procedure for administering this compound to rodents via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)
-
Syringes
-
Animal scale
Procedure:
-
Before each dosing session, ensure the this compound suspension is thoroughly mixed to ensure homogeneity.
-
Weigh each animal to accurately calculate the required dosing volume.
-
Draw the calculated volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Gently restrain the animal.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach. Avoid entering the trachea.
-
Observe the animal for a short period after dosing to ensure there are no immediate adverse reactions.
-
Record the dosing time and any observations.
Safety and Toxicology
While specific LD₅₀ data for this compound is not publicly available, studies with other selective MMP-13 inhibitors have generally shown a good safety profile, with a reduced risk of the musculoskeletal side effects observed with broad-spectrum MMP inhibitors. However, it is crucial to conduct appropriate dose-ranging and toxicity studies for any new in vivo experiment. Researchers should monitor animals for any signs of toxicity, such as changes in body weight, food and water consumption, behavior, and overall health.
Conclusion
This compound is a powerful and selective tool for studying the role of MMP-13 in various disease models. Its oral bioavailability and demonstrated in vivo efficacy make it a promising candidate for preclinical drug development. The protocols and data presented in these application notes are intended to guide researchers in the effective and safe use of this compound in their animal studies. As with any experimental compound, it is recommended to perform pilot studies to determine the optimal dosage and administration schedule for your specific animal model and research question.
References
- 1. mdpi.com [mdpi.com]
- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
Mmp13-IN-2 solubility and preparation for experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mmp13-IN-2 is a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key enzyme involved in the degradation of extracellular matrix components, particularly type II collagen.[1][2] MMP-13 is implicated in the pathogenesis of various diseases, including osteoarthritis, rheumatoid arthritis, and cancer, making it a significant target for therapeutic intervention.[3][4][5] this compound demonstrates exceptional potency and selectivity, making it a valuable tool for both in vitro and in vivo research into collagenase-related diseases.[1] These notes provide detailed information on the solubility of this compound and protocols for its preparation for experimental use.
Chemical & Pharmacokinetic Properties
Proper preparation of this compound for experiments is critical for obtaining reliable and reproducible results. The following tables summarize its key properties.
Table 1: Inhibitory Activity & Selectivity
| Target | IC50 Value | Selectivity vs. Other MMPs |
| MMP-13 | 0.036 nM | >1,500-fold over MMP-1, 3, 7, 8, 9, 14, and TACE |
Data sourced from MedchemExpress.[1]
Table 2: Solubility Data
| Solvent | Concentration | Remarks |
| DMSO | 10 mM | Recommended for stock solution preparation. |
Data sourced from MedchemExpress.[1]
Table 3: In Vivo Properties
| Parameter | Species | Value | Administration |
| Oral Bioavailability (F%) | Rat | 33% | Oral Gavage (1 mg/kg) |
| Oral Bioavailability (F%) | Mouse | 38% | Oral Gavage (1 mg/kg) |
Data sourced from MedchemExpress.[1]
MMP-13 Signaling Pathway
MMP-13 expression is regulated by a complex network of signaling pathways initiated by various extracellular stimuli such as cytokines (e.g., IL-1, TNF-α) and growth factors (e.g., TGF-β).[6][7] These signals converge on downstream kinases like MAPKs (p38, ERK, JNK) and PI3K/Akt, which in turn activate key transcription factors such as AP-1 (c-Fos/c-Jun), Runx2, and NF-κB.[8] These transcription factors then bind to the promoter region of the MMP13 gene to drive its expression, leading to increased degradation of the extracellular matrix.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chondrex.com [chondrex.com]
- 3. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]
- 4. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis [mdpi.com]
- 5. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Mmp13-IN-2 in Cancer Cell Invasion Assays
Application Note
Introduction
Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix (ECM).[1][2][3] MMP-13 exhibits high activity against type II collagen and is also capable of degrading a wide range of other ECM components, including type I and III collagens.[1][4] Under normal physiological conditions, the expression and activity of MMP-13 are tightly regulated.[1] However, its overexpression has been observed in various pathological conditions, including several types of cancer such as breast, lung, and oral squamous cell carcinoma.[5][6][7] In the context of cancer, elevated MMP-13 activity is associated with increased tumor aggressiveness, invasion, and metastasis.[2][5][6] By breaking down the ECM, MMP-13 facilitates the local invasion of tumor cells and their subsequent entry into blood and lymphatic vessels, leading to the formation of secondary tumors at distant sites.[1][5][6] This makes MMP-13 a significant therapeutic target for anti-cancer drug development.[2][5]
Mmp13-IN-2: A Potent and Selective Inhibitor
This compound is a highly potent and selective inhibitor of MMP-13.[8] It demonstrates exceptional potency with an IC50 value of 0.036 nM for MMP-13.[8] Notably, this compound exhibits high selectivity, being over 1500-fold more selective for MMP-13 compared to other MMPs such as MMP-1, -3, -7, -8, -9, -14, and TACE.[8] This high selectivity is crucial for minimizing off-target effects in experimental settings and for potential therapeutic applications. The ability of this compound to effectively block the enzymatic activity of MMP-13 makes it an invaluable tool for studying the specific role of this proteinase in cancer biology.
Principle of the Cancer Cell Invasion Assay
The cancer cell invasion assay, often performed using a Boyden chamber or Transwell® system, is a widely used in vitro method to assess the invasive potential of cancer cells.[9][10] The assay utilizes a two-chamber system separated by a microporous membrane.[10] The membrane is coated with a layer of extracellular matrix components, such as Matrigel®, which mimics the basement membrane found in vivo.[9][10] Non-invasive cells are unable to penetrate this ECM layer, while invasive cells secrete proteases, including MMPs, to degrade the matrix and migrate through the pores to the lower chamber.[10]
The inclusion of this compound in this assay allows researchers to specifically investigate the contribution of MMP-13 to cancer cell invasion. By treating cancer cells with this compound and observing a subsequent reduction in their ability to traverse the Matrigel®-coated membrane, one can directly implicate MMP-13 activity in the invasive process. This provides a clear and quantifiable method to evaluate the efficacy of MMP-13 inhibition as a strategy to block cancer cell invasion.
Applications in Research and Drug Development
-
Mechanism of Action Studies: Elucidate the specific role of MMP-13 in the metastatic cascade of various cancer types.
-
Drug Screening: Screen for and characterize novel anti-cancer agents that target MMP-13 and inhibit cancer cell invasion.
-
Validation of Therapeutic Targets: Validate MMP-13 as a therapeutic target for specific cancer subtypes.
-
Understanding Drug Resistance: Investigate the role of MMP-13 in the development of resistance to anti-cancer therapies.
Quantitative Data
The following table summarizes the inhibitory activity of this compound and provides context with other compounds targeting MMPs.
| Inhibitor | Target(s) | IC50 Value | Assay Type | Cell Line(s) |
| This compound | MMP-13 | 0.036 nM | Enzymatic Assay | N/A |
| This compound | MMP-1, 3, 7, 8, 9, 14, TACE | >1500-fold selectivity over MMP-13 | Enzymatic Assay | N/A |
| Lanthanide Compounds (e.g., EuCl3) | MMP-2, MMP-13, MT1-MMP | Micromolar range | Enzymatic Assay | N/A |
| Sauchinone | Akt-CREB-MMP13 signaling | Not specified | Proliferation, Migration, Invasion | Breast Cancer Cells |
| Various Synthetic Inhibitors | MMP-13 | Ranging from nM to µM | Enzymatic and Cell-based Assays | Various |
N/A: Not applicable or not specified in the provided search results.
Diagrams
Below are diagrams illustrating key concepts related to the application of this compound in cancer cell invasion assays.
Caption: Signaling pathways leading to MMP-13 mediated cancer cell invasion.
Caption: Experimental workflow for a cancer cell invasion assay using this compound.
References
- 1. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Pan-cancer analysis reveals the associations between MMP13 high expression and carcinogenesis and its value as a serum diagnostic marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MMP-13 is involved in oral cancer cell metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
Application Notes and Protocols for Mmp13-IN-2 in Zymography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Mmp13-IN-2 , a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), in zymography assays to assess MMP activity. This document includes detailed protocols, data presentation guidelines, and visual representations of key biological and experimental processes.
Introduction to this compound
This compound is a small molecule inhibitor with exceptional potency and selectivity for MMP-13, an enzyme critically involved in the degradation of extracellular matrix components, particularly type II collagen.[1] Dysregulation of MMP-13 activity is implicated in various pathological conditions, including osteoarthritis, rheumatoid arthritis, and cancer metastasis, making it a significant target for therapeutic intervention.[2] The high selectivity of this compound makes it an invaluable tool for studying the specific roles of MMP-13 in complex biological systems.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against MMP-13 and its selectivity over other MMPs are summarized below. This data highlights the inhibitor's suitability for specific targeting of MMP-13 in experimental settings.
| Target MMP | IC50 Value | Selectivity Fold (over MMP-13) |
| MMP-13 | 0.036 nM | - |
| MMP-1 | >1500-fold | >1500 |
| MMP-3 | >1500-fold | >1500 |
| MMP-7 | >1500-fold | >1500 |
| MMP-8 | >1500-fold | >1500 |
| MMP-9 | >1500-fold | >1500 |
| MMP-14 | >1500-fold | >1500 |
| TACE | >1500-fold | >1500 |
Table 1: Inhibitory Potency and Selectivity of this compound. Data sourced from supplier information, indicating high potency for MMP-13 and significant selectivity over a panel of other matrix metalloproteinases and TACE (TNF-alpha converting enzyme).[1]
Experimental Protocols
I. Gelatin Zymography for MMP-13 Activity
Gelatin zymography is a widely used technique to detect the activity of gelatinases, including MMP-2 and MMP-9. While gelatin is not the preferred substrate for MMP-13, its activity can still be detected. For more specific detection of MMP-13, collagen zymography is recommended.[3][4]
Materials:
-
Samples: Conditioned cell culture media, tissue extracts, or purified enzyme preparations.
-
Reagents for Gel Electrophoresis: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, Ammonium Persulfate (APS), Gelatin (from porcine skin).
-
Buffers:
-
Sample Buffer (2X, Non-reducing): 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 0.01% Bromophenol Blue.
-
Running Buffer (1X): 25 mM Tris base, 192 mM glycine, 0.1% SDS.
-
Washing Buffer: 2.5% Triton X-100 in 50 mM Tris-HCl (pH 7.5), 5 mM CaCl2, 1 µM ZnCl2.
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM CaCl2, 1 µM ZnCl2.
-
-
Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid.
-
Destaining Solution: 40% methanol, 10% acetic acid.
-
This compound Stock Solution: Prepare a stock solution in DMSO.
Procedure:
-
Sample Preparation:
-
Gel Preparation (10% SDS-PAGE with 0.1% Gelatin):
-
Electrophoresis:
-
Load equal amounts of protein per lane. Include a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom.[7]
-
-
Enzyme Renaturation and Inhibition:
-
After electrophoresis, carefully remove the gel.
-
Wash the gel twice for 30 minutes each in Washing Buffer to remove SDS and allow enzyme renaturation.[5]
-
This is the step where the inhibitor is introduced. For the control gel (no inhibitor), proceed to the next step. For the inhibitor-treated gel, wash the gel in Incubation Buffer containing the desired concentration of this compound for 30 minutes. A concentration range of 1-100 nM can be tested as a starting point, based on the IC50 value.
-
-
Enzyme Activity Development:
-
Incubate the control gel in fresh Incubation Buffer.
-
Incubate the inhibitor-treated gel in fresh Incubation Buffer containing the same concentration of this compound as in the previous wash step.
-
Incubate both gels for 18-48 hours at 37°C.[5] The incubation time may need to be optimized depending on the enzyme concentration in the samples.
-
-
Staining and Destaining:
-
Analysis:
-
Image the gel and quantify the bands using densitometry software. The reduction in band intensity in the inhibitor-treated gel compared to the control gel indicates the inhibitory effect of this compound on MMP activity.
-
II. Collagen Zymography for Specific MMP-13 Activity
For a more specific assessment of MMP-13, which is a collagenase, type I or type II collagen can be used as the substrate in the zymogram. The protocol is similar to gelatin zymography, with the substitution of gelatin with collagen in the separating gel.
Note: The preparation of collagen gels can be more challenging. It is recommended to follow protocols specifically optimized for collagen zymography.[2] The concentration of collagen in the gel may need to be optimized (e.g., 0.3 mg/mL of type I collagen).[2]
Visualizations
MMP-13 Signaling Pathway
The expression of MMP-13 is regulated by a complex network of signaling pathways initiated by various extracellular stimuli. The diagram below illustrates a simplified consensus of key signaling cascades that converge on the transcriptional regulation of the MMP13 gene.
Caption: Simplified MMP-13 Signaling Pathway.
Experimental Workflow for Zymography with this compound
The following diagram outlines the key steps in performing a zymography experiment to evaluate the inhibitory effect of this compound.
Caption: Zymography Workflow with this compound.
Conclusion
This compound serves as a highly effective and selective tool for investigating the role of MMP-13 in various biological and pathological processes. The provided protocols for gelatin and collagen zymography, when coupled with this potent inhibitor, allow for the specific assessment of MMP-13 activity. The successful application of these methods will contribute to a deeper understanding of MMP-13 function and aid in the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An improved collagen zymography approach for evaluating the collagenases MMP-1, MMP-8, and MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Gelatin zymography protocol | Abcam [abcam.com]
- 7. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mmp13-IN-2 in Bone Resorption Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase with a primary role in the degradation of extracellular matrix components, particularly type II collagen.[1] Its expression is typically low in normal adult tissues but is significantly upregulated in pathological conditions characterized by excessive bone resorption, such as osteoarthritis, rheumatoid arthritis, and cancer metastasis to bone.[1][2] This makes MMP-13 a compelling therapeutic target for diseases involving accelerated bone loss.
MMP-13 contributes to bone resorption through several mechanisms. It can directly degrade the collagenous matrix of bone, creating a microenvironment conducive to osteoclast activity.[3] Furthermore, studies suggest that MMP-13 can stimulate the differentiation and activation of osteoclasts, the primary cells responsible for bone resorption.[4] This can occur through both its catalytic and non-catalytic functions, potentially involving the activation of signaling pathways like ERK1/2 to promote osteoclast fusion.[5] The intricate role of MMP-13 in the bone microenvironment underscores the potential of its selective inhibition as a therapeutic strategy.
Mmp13-IN-2 is a highly potent and selective, orally active inhibitor of MMP-13.[6] Its high selectivity for MMP-13 over other MMPs minimizes the risk of off-target effects, a significant challenge in the development of MMP inhibitors.[6] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of bone resorption to evaluate its therapeutic potential.
Mechanism of Action & Signaling Pathways
MMP-13 is involved in a complex signaling network that regulates bone homeostasis. Its overexpression in pathological states can disrupt the balance between bone formation and resorption. This compound acts by directly binding to the active site of MMP-13, thereby inhibiting its enzymatic activity and preventing the degradation of its substrates.[1]
References
- 1. Human MMP-13(Matrix Metalloproteinase 13) ELISA Kit - Elabscience® [elabscience.com]
- 2. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMP-13 Inhibitor Assay Kit - Chondrex [chondrex.com]
- 4. MMP-13 stimulates osteoclast differentiation and activation in tumour breast bone metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Optimizing Mmp13-IN-2 concentration for experiments
Welcome to the technical support center for Mmp13-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental concentrations and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective, orally active inhibitor of Matrix Metalloproteinase-13 (MMP-13).[1] Its primary mechanism of action is to bind to the active site of the MMP-13 enzyme, blocking its collagenase activity.[2] MMP-13 is a key enzyme involved in the degradation of extracellular matrix components, particularly type II collagen, which is a vital component of cartilage.[2][3][4] By inhibiting MMP-13, this compound can prevent the breakdown of cartilage and other connective tissues.
Q2: What is the reported IC50 value for this compound?
A2: this compound exhibits a very low IC50 value of 0.036 nM for MMP-13, indicating its high potency.[1]
Q3: How selective is this compound for MMP-13 compared to other MMPs?
A3: this compound demonstrates excellent selectivity for MMP-13, with over 1500-fold greater selectivity compared to MMP-1, 3, 7, 8, 9, 14, and TACE (TNF-alpha converting enzyme).[1]
Q4: In what types of in vitro experiments has this compound been shown to be effective?
A4: this compound has been shown to be effective in in vitro models of cartilage degradation. For instance, in a bovine nasal cartilage (BNC) assay, it effectively prevented IL-1/OSM-induced cartilage degradation at concentrations ranging from 0.01 to 1 µM.[1]
Q5: Is this compound suitable for in vivo studies?
A5: Yes, this compound is orally active and has demonstrated good oral exposure in rats and mice, making it suitable for in vivo experiments.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no inhibitory activity observed | Incorrect concentration: The concentration of this compound may be too low for the specific experimental system. | Perform a dose-response experiment to determine the optimal concentration for your cell line or model. Start with a range of 0.01 µM to 1 µM as a guideline.[1] |
| Compound degradation: Improper storage or handling may have led to the degradation of the inhibitor. | Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1] | |
| High cell density or protein concentration: Excessive target protein (MMP-13) in the assay can overwhelm the inhibitor. | Optimize cell seeding density or protein concentration in your assay. | |
| Inconsistent results between experiments | Variability in experimental conditions: Differences in incubation times, cell passages, or reagent concentrations can lead to variability. | Standardize all experimental parameters and maintain consistent cell culture practices. |
| Solubility issues: The compound may not be fully dissolved in the experimental medium. | Ensure complete dissolution of the compound in an appropriate solvent before adding it to the culture medium. Refer to the solubility information provided by the supplier. | |
| Off-target effects observed | High concentration: Using excessively high concentrations may lead to non-specific effects. | Use the lowest effective concentration determined from your dose-response experiments. |
| Cell line sensitivity: Some cell lines may be more sensitive to the compound or its solvent. | Perform a vehicle control experiment to assess the effect of the solvent on your cells. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Experimental System | Reference |
| IC50 (MMP-13) | 0.036 nM | Enzyme Assay | [1] |
| Selectivity | >1500-fold vs. MMP-1, 3, 7, 8, 9, 14, TACE | Enzyme Assays | [1] |
| Effective Concentration | 0.01 - 1 µM | Bovine Nasal Cartilage (BNC) Assay | [1] |
Table 2: Inhibition of Cartilage Degradation by this compound in BNC Assay
| This compound Concentration | Inhibition of Cartilage Degradation |
| 0.01 µM | -17.6% |
| 0.1 µM | 48.4% |
| 1 µM | 70.8% |
| Data from MedchemExpress, showing the percentage of inhibition of IL-1/OSM-induced cartilage degradation.[1] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Fluorogenic Substrate
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Reagents and Materials:
-
Recombinant human active MMP-13
-
MMP-13 fluorogenic substrate
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Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.
-
Add 25 µL of recombinant active MMP-13 (final concentration will depend on the enzyme lot, typically in the low nM range) to each well.
-
Incubate for 30 minutes at 37°C.
-
Add 25 µL of the MMP-13 fluorogenic substrate to each well.
-
Immediately read the fluorescence intensity at the appropriate excitation and emission wavelengths every minute for 30-60 minutes.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro Cartilage Degradation Assay (Bovine Nasal Cartilage Explants)
-
Reagents and Materials:
-
Bovine nasal cartilage
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Recombinant human IL-1α and Oncostatin M (OSM)
-
This compound stock solution (in DMSO)
-
Glycosaminoglycan (GAG) quantification assay kit (e.g., DMMB assay)
-
Hydroxyproline assay kit (for collagen degradation)
-
24-well culture plates
-
-
Procedure:
-
Prepare bovine nasal cartilage explants of a uniform size (e.g., 3 mm diameter).
-
Place one explant per well in a 24-well plate with culture medium.
-
Allow the explants to equilibrate for 24-48 hours.
-
Replace the medium with fresh medium containing IL-1α (e.g., 10 ng/mL) and OSM (e.g., 50 ng/mL) to induce cartilage degradation.
-
Add this compound at various concentrations (e.g., 0.01, 0.1, 1 µM) or vehicle control (DMSO) to the respective wells.
-
Culture the explants for 7-14 days, changing the medium every 2-3 days.
-
Collect the conditioned medium at each time point for GAG and hydroxyproline analysis.
-
At the end of the experiment, digest the remaining cartilage explants to determine the residual GAG and collagen content.
-
Quantify the amount of GAG and hydroxyproline released into the medium and remaining in the explants.
-
Calculate the percentage of degradation and the inhibition by this compound.
-
Visualizations
Caption: Signaling pathways regulating MMP-13 expression and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
References
Mmp13-IN-2 Stability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Mmp13-IN-2 in solution. Adherence to proper handling and storage protocols is critical to ensure the potency and reliability of this selective MMP-13 inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1]
Q2: How should I store the solid this compound compound?
A2: Solid this compound should be stored at -20°C for short-term storage and -80°C for long-term storage.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Properly prepared and stored stock solutions of this compound are crucial for maintaining its activity. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
| Storage Temperature | Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Q4: My this compound solution appears to have precipitated after dilution in my aqueous experimental buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue with hydrophobic compounds. Here are some steps to troubleshoot this:
-
Serial Dilution: Instead of directly diluting your concentrated DMSO stock into the aqueous buffer, perform serial dilutions in DMSO first to lower the concentration. Then, add the final, more diluted DMSO solution to your experimental buffer.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low, typically below 0.1%, as higher concentrations can be toxic to cells and may still cause precipitation.
-
Sonication: If precipitation persists, gentle sonication of the solution may help to redissolve the compound.
-
Gentle Warming: In some cases, gently warming the solution (e.g., to 37°C) can aid in dissolution. However, be cautious, as excessive heat can degrade the compound.
Troubleshooting Guide
This guide addresses common stability-related issues you may encounter when working with this compound solutions.
Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.
Possible Causes:
-
Degradation of Stock Solution: Improper storage or repeated freeze-thaw cycles can lead to the degradation of this compound in your stock solution.
-
Instability in Assay Buffer: The pH, ionic strength, or presence of certain components in your assay buffer may be affecting the stability of the inhibitor.
-
Adsorption to Plastics: Small molecules can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.
Solutions:
-
Prepare Fresh Stock Solutions: If you suspect your stock solution has degraded, prepare a fresh one from solid this compound.
-
Aliquot Stock Solutions: Always aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles.[1]
-
Test Buffer Compatibility: If you suspect buffer incompatibility, you can test the stability of this compound in your buffer over the time course of your experiment. This can be done by pre-incubating the inhibitor in the buffer for various durations before adding it to your assay.
-
Use Low-Binding Labware: Consider using low-adhesion microplates and pipette tips to minimize loss of the compound due to surface adsorption.
Issue 2: Visible particles or cloudiness in the this compound solution after dilution.
Possible Causes:
-
Low Aqueous Solubility: this compound is a hydrophobic molecule and has limited solubility in aqueous solutions.
-
Rapid Dilution: Adding a concentrated DMSO stock directly and quickly to an aqueous buffer can cause the compound to "crash out" of solution.
Solutions:
-
Optimize Dilution Protocol:
-
Perform initial dilutions in 100% DMSO.
-
Add the final DMSO dilution dropwise to your aqueous buffer while vortexing or stirring gently to ensure rapid mixing.
-
-
Reduce Final Concentration: If precipitation is still an issue, you may need to work with a lower final concentration of this compound in your experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Warm to Room Temperature: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate Required Mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound: 494.55 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, gentle sonication can be used to ensure the compound is fully dissolved.
-
Storage: Aliquot the 10 mM stock solution into single-use, tightly sealed vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single-use aliquot of your 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions in DMSO: Prepare a series of intermediate dilutions of your stock solution in 100% DMSO. For example, to achieve a final concentration of 10 µM in your cell culture medium, you might prepare a 1 mM intermediate stock in DMSO.
-
Final Dilution in Medium: Add the appropriate volume of the final DMSO dilution to your pre-warmed cell culture medium. Add the inhibitor to the medium dropwise while gently swirling the plate or tube to facilitate mixing and prevent precipitation. Ensure the final DMSO concentration is at a level tolerated by your cells (typically ≤ 0.1%).
-
Control: Always include a vehicle control in your experiment containing the same final concentration of DMSO as your inhibitor-treated samples.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
Troubleshooting Mmp13-IN-2 off-target effects
Welcome to the technical support center for Mmp13-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and other experimental challenges when using this potent and selective MMP-13 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective, orally active inhibitor of Matrix Metalloproteinase-13 (MMP-13).[1] Its primary mechanism of action is to bind to the active site of the MMP-13 enzyme, a key collagenase involved in the degradation of the extracellular matrix, particularly type II collagen.[2][3] By inhibiting MMP-13, this compound can prevent the breakdown of cartilage and other connective tissues, making it a valuable tool for research in conditions like osteoarthritis and cancer.[1][3]
Q2: What is the reported selectivity profile of this compound?
This compound has demonstrated excellent selectivity for MMP-13 over other MMPs. It exhibits over 1500-fold selectivity against MMP-1, MMP-3, MMP-7, MMP-8, MMP-9, MMP-14, and TACE (TNF-α converting enzyme).[1] This high selectivity is crucial for minimizing off-target effects that have been a concern with broader-spectrum MMP inhibitors.[4][5]
Q3: I am observing unexpected cellular phenotypes in my experiment that do not seem to be related to MMP-13 inhibition. What could be the cause?
While this compound is highly selective, off-target effects are a possibility with any small molecule inhibitor.[6] These unexpected phenotypes could arise from the inhibition of other proteins (off-target effects) or from the modulation of complex signaling pathways that are indirectly affected by MMP-13 inhibition. It is also important to consider the experimental conditions, such as the concentration of the inhibitor used and the specific cell type, as these can influence the observed outcomes.
Q4: How can I confirm that the observed effects in my experiment are due to on-target MMP-13 inhibition?
To confirm on-target activity, you can perform several experiments:
-
Rescue experiment: If possible, overexpressing a form of MMP-13 that is resistant to this compound while the endogenous MMP-13 is inhibited should reverse the observed phenotype.
-
Direct measurement of MMP-13 activity: Utilize an MMP-13 activity assay to confirm that the concentrations of this compound used are effectively inhibiting the enzyme in your experimental system.
Troubleshooting Guides
Guide 1: Investigating Potential Off-Target Effects
If you suspect off-target effects are influencing your results, follow this guide to investigate and mitigate them.
Step 1: Re-evaluate the Inhibitor Concentration
Ensure you are using the lowest effective concentration of this compound. A dose-response experiment is critical to determine the minimal concentration that inhibits MMP-13 activity without causing non-specific effects.
Step 2: Perform a Proteome-wide Target Screen
For a comprehensive analysis, consider a proteome-wide screen to identify potential off-target binding partners. Techniques like chemical proteomics or thermal shift assays can provide an unbiased view of protein engagement by the compound.
Step 3: Validate Potential Off-Targets
If a potential off-target is identified, validate this interaction using orthogonal assays. This could include:
-
In vitro enzymatic assays: Test the inhibitory activity of this compound directly against the purified potential off-target protein.
-
Cellular target engagement assays: Use techniques like NanoBRET or cellular thermal shift assays to confirm that this compound engages the putative off-target in a cellular context.[7]
Experimental Workflow for Off-Target Validation
Figure 1. A stepwise workflow for the identification and validation of potential off-target effects of this compound.
Guide 2: Addressing Issues with Experimental Reproducibility
Inconsistent results can be a significant challenge. This guide provides steps to improve the reproducibility of your experiments with this compound.
Step 1: Verify Compound Integrity and Handling
-
Purity and Identity: Ensure the purity and identity of your this compound stock. If possible, verify by analytical methods like LC-MS.
-
Storage: Store the compound as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[1]
-
Solubility: Prepare fresh dilutions of the inhibitor for each experiment from a concentrated stock solution. Ensure the inhibitor is fully dissolved in the vehicle solvent before adding it to your experimental system.
Step 2: Standardize Experimental Parameters
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media formulations.
-
Treatment Conditions: Ensure consistent incubation times and inhibitor concentrations across all experiments.
-
Assay Conditions: Standardize all assay parameters, including reagent concentrations, incubation times, and temperature.
Quantitative Data
The following table summarizes the inhibitory activity and selectivity of this compound against a panel of Matrix Metalloproteinases.
| Target | IC50 (nM) | Selectivity vs. MMP-13 |
| MMP-13 | 0.036 | - |
| MMP-1 | >54 | >1500-fold |
| MMP-3 | >54 | >1500-fold |
| MMP-7 | >54 | >1500-fold |
| MMP-8 | >54 | >1500-fold |
| MMP-9 | >54 | >1500-fold |
| MMP-14 | >54 | >1500-fold |
| TACE | >54 | >1500-fold |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
Protocol 1: In Vitro MMP-13 Activity Assay (Fluorogenic Substrate)
This protocol describes a method to measure the enzymatic activity of MMP-13 and the inhibitory effect of this compound.
Materials:
-
Recombinant human MMP-13 (activated)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound
-
DMSO (vehicle)
-
96-well black microplate
-
Fluorimeter
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Then, dilute the inhibitor and vehicle control in Assay Buffer.
-
Add 50 µL of the diluted inhibitor or vehicle to the wells of the 96-well plate.
-
Add 25 µL of diluted recombinant MMP-13 to each well.
-
Incubate at 37°C for 30 minutes.
-
Add 25 µL of the fluorogenic MMP-13 substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation/emission wavelength appropriate for the substrate (e.g., 328/393 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Protocol 2: Western Blot for MMP-13 Expression
This protocol is for assessing the protein levels of MMP-13 in cell lysates or tissue extracts.
Materials:
-
Cells or tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MMP-13
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or homogenize tissue in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MMP-13 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Signaling Pathways
MMP-13 expression is regulated by a complex network of signaling pathways. Understanding these pathways can help in interpreting experimental results.
MMP-13 Gene Regulation
Figure 2. Simplified diagram of major signaling pathways regulating MMP-13 gene expression. Note that IGF-1 can have an inhibitory effect on MMP-13 expression via the ERK pathway.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
How to improve Mmp13-IN-2 bioavailability in mice
Welcome to the technical support center for Mmp13-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in in vivo mouse studies, with a focus on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a highly potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). It is characterized as being orally active.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 935759-55-0 | [1] |
| IC50 (MMP-13) | 0.036 nM | [1] |
| Selectivity | >1500-fold over MMP-1, 3, 7, 8, 9, 14, and TACE | [1] |
| Known Activity | Orally active in mice and rats | [1] |
| Oral Bioavailability (F%) in Mice | 38% at 1 mg/kg | [1] |
| Oral Bioavailability (F%) in Rats | 33% at 1 mg/kg | [1] |
Q2: What is the known oral bioavailability of this compound in mice and how can I improve it?
The reported oral bioavailability of this compound in mice is 38% when administered at a dose of 1 mg/kg.[1] However, achieving consistent and optimal bioavailability can be challenging due to the compound's likely poor aqueous solubility, a common characteristic of small molecule inhibitors. Improving bioavailability often requires optimizing the formulation vehicle. The following sections provide detailed troubleshooting guides and experimental protocols to address this.
Q3: What signaling pathways involve MMP-13?
MMP-13 is a key enzyme in the degradation of extracellular matrix components, particularly type II collagen.[2][3] Its expression and activity are regulated by a complex network of signaling pathways implicated in both physiological and pathological processes, including osteoarthritis and cancer.[4] Key upstream regulators include inflammatory cytokines like IL-1β and TNF-α, which can activate pathways such as NF-κB and MAPK (p38, JNK, ERK) to induce MMP-13 gene expression.
Caption: Simplified signaling pathways regulating MMP-13 expression.
Troubleshooting Guide: Improving this compound Bioavailability
This guide addresses common issues encountered when administering poorly soluble compounds like this compound to mice via oral gavage.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or variable plasma concentration of this compound | Poor Solubility and Dissolution: The compound is not fully dissolved in the gastrointestinal tract, limiting absorption. | 1. Optimize the Vehicle Formulation: Switch to a vehicle with better solubilizing properties. See the "Experimental Protocols" section for recommended formulations. Common strategies include using co-solvents, surfactants, or lipid-based vehicles.[5][6][7] 2. Particle Size Reduction: If using a suspension, ensure the particle size is minimized to increase the surface area for dissolution. Micronization or nanonization techniques can be employed.[8] |
| Precipitation in the GI Tract: The compound precipitates out of the formulation upon contact with aqueous GI fluids. | 1. Use a Surfactant: Incorporate a biocompatible surfactant like Tween 80 or Cremophor EL to maintain the compound in a micellar solution.[9][10] 2. Consider a Self-Emulsifying Drug Delivery System (SEDDS): These lipid-based formulations form a fine emulsion in the gut, which can improve solubility and absorption.[8] | |
| Rapid Metabolism (First-Pass Effect): The compound is extensively metabolized in the gut wall or liver before reaching systemic circulation. | 1. Co-administer with a CYP450 Inhibitor: While not a formulation strategy, this can be used to assess the impact of metabolism. Note that this compound has been evaluated for its CYP3A4 inhibition risk.[1] 2. Increase Dose: A higher dose may saturate metabolic enzymes, leading to a non-linear increase in exposure. | |
| Difficulty in preparing a stable and homogenous formulation | Inadequate Solubilization: The chosen vehicle cannot dissolve the required concentration of this compound. | 1. Prepare a Stock Solution in DMSO: this compound is soluble in DMSO.[1] Prepare a concentrated stock and then dilute it into the final aqueous-based vehicle. Ensure the final DMSO concentration is non-toxic for mice (typically <10%).[9][11] 2. Test Different Co-solvents: Experiment with varying ratios of co-solvents like PEG300, PEG400, or propylene glycol.[11] |
| Compound Crystallization: The compound crystallizes out of the solution over time. | 1. Use a Polymer: Add a polymer like methylcellulose (MC) or carboxymethylcellulose (CMC) to create a stable suspension and prevent particle aggregation.[9][10] 2. Prepare Fresh Formulations: Prepare the dosing solution fresh before each administration to minimize the risk of precipitation. |
Experimental Protocols
Protocol 1: Standard Co-solvent Formulation
This is a commonly used vehicle for compounds that are soluble in DMSO.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a separate tube, mix the vehicle components. A common ratio is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Add the required volume of the this compound stock solution to the vehicle to achieve the final desired dosing concentration.
-
Vortex thoroughly to ensure a homogenous solution or suspension.
-
Administer to mice via oral gavage at the desired volume (typically 5-10 mL/kg).
Note: For sensitive mouse strains, the DMSO concentration can be lowered to 2%, with the saline volume adjusted accordingly.[11]
Protocol 2: Suspension Formulation
This protocol is suitable if this compound does not fully dissolve in the co-solvent mixture.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water
-
Tween 80 (optional, as a wetting agent)
Procedure:
-
Weigh the required amount of this compound.
-
If needed, add a small amount of Tween 80 (e.g., 1-2% of the final volume) to the powder to act as a wetting agent.
-
Gradually add the 0.5% MC or CMC solution while triturating or vortexing to form a uniform suspension.
-
Administer immediately after preparation to ensure homogeneity.
Protocol 3: Lipid-Based Formulation (Corn Oil)
For highly lipophilic compounds, an oil-based vehicle may improve absorption.
Materials:
-
This compound
-
DMSO (optional, for initial solubilization)
-
Corn Oil
Procedure:
-
Dissolve this compound in a minimal amount of DMSO (e.g., 10% of the final volume).
-
Add the corn oil to the DMSO solution and vortex extensively to create a stable solution or fine suspension.
-
Alternatively, if the compound is sufficiently soluble in oil, it can be directly suspended in corn oil.[9]
Workflow for Formulation Development
To systematically improve the bioavailability of this compound, a structured workflow is recommended.
Caption: Workflow for optimizing the oral formulation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs - Neliti [neliti.com]
- 6. researchgate.net [researchgate.net]
- 7. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
Mmp13-IN-2 Technical Support Center: Troubleshooting Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Mmp13-IN-2, encountering precipitation in cell culture media can be a significant experimental hurdle. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve this issue, ensuring the successful application of this potent and selective MMP-13 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, with a reported solubility of 100 mg/mL (197.43 mM), which may require ultrasonication and warming to 60°C to fully dissolve.[1]
Q2: Why is my this compound precipitating when I add it to my cell culture media?
A2: Precipitation of this compound in aqueous-based cell culture media can occur for several reasons, even when a high-concentration DMSO stock is used. The primary reason is the significant drop in solvent polarity when the DMSO stock is diluted into the aqueous media, reducing the compound's solubility. This is a common issue with hydrophobic small molecules.[2] Other contributing factors can include the final concentration of the inhibitor, the concentration of DMSO in the final culture volume, interactions with media components (e.g., proteins in serum), pH of the media, and the temperature at which the dilution is performed.[3][4]
Q3: What is the maximum recommended final concentration of DMSO in the cell culture media?
A3: To minimize solvent-induced cytotoxicity and to avoid precipitation, it is generally recommended to keep the final concentration of DMSO in the cell culture media below 0.5%, and ideally at 0.1% or lower. For sensitive cell lines, even lower concentrations may be necessary. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: Can I dissolve this compound directly in cell culture media or PBS?
A4: It is not recommended to dissolve this compound directly in aqueous solutions like cell culture media or Phosphate Buffered Saline (PBS). The compound's low aqueous solubility will likely result in poor dissolution and immediate precipitation. A concentrated stock solution in an appropriate organic solvent like DMSO is necessary.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[5] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock solution to the cell culture media.
This is a common indication of acute solubility issues. Follow these steps to troubleshoot:
Step 1: Verify Stock Solution Integrity
-
Action: Before use, visually inspect your this compound DMSO stock solution. Ensure it is completely dissolved and free of any visible particulates. If crystals are present, gently warm the vial to 60°C and vortex or sonicate until the compound is fully redissolved.[1]
-
Rationale: An incompletely dissolved stock solution will introduce undissolved compound into the media, which will act as nucleation sites for further precipitation.
Step 2: Optimize the Dilution Method
-
Action: Instead of adding the small volume of DMSO stock directly into the full volume of media, perform a serial dilution. First, pre-warm the cell culture media to 37°C. Then, add the DMSO stock to a smaller volume of pre-warmed media, mix thoroughly by gentle pipetting or swirling, and then add this intermediate dilution to the final culture volume.
-
Rationale: Pre-warming the media can help maintain the compound's solubility during the dilution process.[6] A stepwise dilution allows for a more gradual change in solvent environment, reducing the shock of transferring the compound from a high-DMSO to a high-aqueous environment.
Step 3: Reduce the Final Concentration of this compound
-
Action: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.
-
Rationale: this compound is a highly potent inhibitor with an IC50 of 0.036 nM.[1][5] It is possible that a lower concentration will still be effective for your experimental goals while remaining below the solubility limit in your specific cell culture media.
Issue: Media becomes cloudy or a precipitate forms over time during incubation.
This may indicate a slower precipitation process or interaction with media components.
Step 1: Evaluate the Role of Serum
-
Action: If using a serum-containing medium, try reducing the serum percentage or switching to a serum-free medium for the duration of the treatment, if your cell line can tolerate it.
-
Rationale: Small molecules can bind to proteins in fetal bovine serum (FBS) or other sera, which can sometimes lead to the formation of insoluble complexes.[7]
Step 2: Check the pH of the Culture Media
-
Action: Ensure that the pH of your cell culture media is within the optimal range for your cells (typically pH 7.2-7.4).
-
Rationale: The solubility of many compounds is pH-dependent. A shift in the media's pH during incubation due to cellular metabolism could potentially decrease the solubility of this compound.
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source |
| Solubility | 100 mg/mL (197.43 mM) | DMSO (with ultrasonication and warming to 60°C) | [1] |
| IC50 (MMP-13) | 0.036 nM | In vitro assay | [1][5] |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | Aliquoted DMSO stock | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes, vortex mixer, water bath or heat block, sonicator.
-
Procedure: a. Bring the this compound powder and DMSO to room temperature. b. Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial of this compound to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution thoroughly. d. If the compound is not fully dissolved, warm the vial to 60°C for 5-10 minutes and vortex again. e. If necessary, sonicate the vial for 5-10 minutes until the solution is clear. f. Visually inspect to ensure no particulates are present. g. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. h. Store aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials: Prepared this compound stock solution, pre-warmed (37°C) cell culture media, sterile pipette tips and tubes.
-
Procedure: a. Thaw a single-use aliquot of the this compound stock solution at room temperature. b. Calculate the volume of stock solution needed for your final desired concentration. c. In a sterile tube, add a volume of pre-warmed media that is at least 100-fold greater than the volume of the DMSO stock to be added. d. While gently vortexing or swirling the tube of media, add the calculated volume of this compound stock solution dropwise. e. Pipette the solution up and down gently to ensure thorough mixing. f. Add this intermediate dilution to your final culture vessel (e.g., flask or plate) containing the remaining volume of pre-warmed media. g. Gently swirl the culture vessel to ensure even distribution of the inhibitor.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound inhibits MMP-13 mediated matrix degradation.
References
Mmp13-IN-2 experimental variability and solutions
Welcome to the technical support center for Mmp13-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to address common challenges and ensure experimental consistency.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the handling and use of this compound.
Q1: How should I dissolve and store this compound?
A1: this compound is typically provided as a solid. For experimental use, it is recommended to prepare a stock solution in DMSO. For long-term storage, the solid inhibitor should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]
Q2: I am not observing the expected inhibition of MMP-13 activity. What are the possible reasons?
A2: Several factors could contribute to a lack of inhibitory effect:
-
Improper Inhibitor Handling: Ensure that the inhibitor has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles, which can lead to degradation.[1]
-
Incorrect Inhibitor Concentration: Verify the calculations for your working dilutions. Given its high potency (IC50 = 0.036 nM), very low concentrations are needed for effective inhibition.[1]
-
Enzyme Activation: MMP-13 is often in an inactive pro-enzyme form and requires activation. Ensure your experimental protocol includes an effective activation step, for example, using APMA (p-aminophenylmercuric acetate).
-
Assay Conditions: The pH of the assay buffer should be in the optimal range for MMP-13 activity (typically around 7.5). Also, confirm that there are no interfering substances in your sample, such as high concentrations of EDTA or other chelating agents.
-
Substrate Competition: If using a high concentration of a substrate with very high affinity for MMP-13, it may be more difficult to observe competitive inhibition.
Q3: My experimental results with this compound are inconsistent. What are the potential sources of variability?
A3: Inconsistent results can stem from several sources:
-
Inhibitor Stability: The stability of this compound in your specific assay medium and at your working temperature could be a factor. It is advisable to prepare fresh dilutions of the inhibitor from a frozen stock for each experiment.
-
Pipetting Errors: Given the low nanomolar potency of this compound, even small inaccuracies in pipetting can lead to significant variations in the final concentration. Use calibrated pipettes and consider preparing a larger volume of the final dilution to minimize errors.
-
Cell-Based Assay Variability: In cell-based assays, factors such as cell passage number, confluency, and serum concentration in the media can influence MMP-13 expression and, consequently, the apparent efficacy of the inhibitor. Standardize these parameters across experiments.
-
In Vivo Study Variability: In animal studies, factors like the formulation and administration route of the inhibitor, as well as the specific animal model used, can introduce variability. Ensure consistent dosing and vehicle preparation.
Q4: What are the known off-target effects of this compound?
A4: this compound is a highly selective inhibitor of MMP-13. It shows over 1500-fold selectivity against other MMPs, including MMP-1, -3, -7, -8, -9, and -14, as well as TACE.[1] While this high selectivity minimizes the likelihood of off-target effects related to other MMPs, it is always good practice to include appropriate controls in your experiments to rule out any unforeseen off-target activities in your specific model system.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (MMP-13) | 0.036 nM | [1] |
| Selectivity | >1500-fold over MMP-1, 3, 7, 8, 9, 14, and TACE | [1] |
| In Vitro Model | Effective Concentration | Observed Effect | Reference |
| Bovine Nasal Cartilage (BNC) Assay | 0.01 - 1 µM | Inhibition of IL-1/OSM induced cartilage degradation | [1] |
| In Vivo Model | Dose | Bioavailability (F%) | Reference |
| Rat | 1 mg/kg (oral gavage) | 33% | [1] |
| Mouse | 1 mg/kg (oral gavage) | 38% | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments using this compound.
In Vitro MMP-13 Enzyme Activity Assay
This protocol describes a fluorescence-based assay to measure the inhibitory activity of this compound on recombinant human MMP-13.
Materials:
-
Recombinant human pro-MMP-13
-
APMA (p-aminophenylmercuric acetate)
-
MMP-13 fluorogenic substrate
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound
-
DMSO
-
Black 96-well plate
-
Fluorescence plate reader
Procedure:
-
MMP-13 Activation: Activate the pro-MMP-13 by incubating it with 1 mM APMA in assay buffer for 2 hours at 37°C.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in assay buffer to obtain the desired final concentrations.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of the diluted this compound or vehicle (DMSO in assay buffer), and 25 µL of the activated MMP-13 enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 100 µL of the MMP-13 fluorogenic substrate to each well to start the reaction.
-
Measurement: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate used. Continue to take readings every 5 minutes for 30-60 minutes.
-
Data Analysis: Determine the rate of substrate cleavage for each concentration of the inhibitor. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Cell-Based MMP-13 Inhibition Assay
This protocol outlines a method to assess the ability of this compound to inhibit MMP-13 activity in a cellular context.
Materials:
-
A cell line known to express MMP-13 (e.g., SW1353 chondrosarcoma cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
IL-1β or other stimulants to induce MMP-13 expression
-
This compound
-
DMSO
-
MMP-13 activity assay kit or zymography supplies
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in approximately 80-90% confluency at the time of the experiment.
-
Cell Treatment: Once the cells are attached, replace the medium with serum-free medium containing the desired concentrations of this compound or vehicle control. Pre-incubate for 1-2 hours.
-
MMP-13 Induction: Add a stimulant such as IL-1β (e.g., 10 ng/mL) to the wells to induce the expression and secretion of MMP-13.
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection: Collect the conditioned medium from each well.
-
MMP-13 Activity Measurement: Measure the MMP-13 activity in the conditioned medium using a commercially available MMP-13 activity assay kit or by performing gelatin zymography.
-
Data Analysis: Quantify the MMP-13 activity for each treatment condition and calculate the percent inhibition relative to the stimulated vehicle control.
Visualizations
MMP-13 Signaling Pathway
This diagram illustrates some of the key signaling pathways that regulate the expression of the MMP-13 gene.
Caption: Key signaling pathways regulating MMP-13 gene expression.
Experimental Workflow for In Vitro MMP-13 Inhibition Assay
This diagram outlines the general workflow for assessing the inhibitory potential of this compound in an in vitro enzymatic assay.
Caption: Workflow for in vitro MMP-13 inhibition assay.
References
Best practices for storing and handling Mmp13-IN-2
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Mmp13-IN-2, alongside troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. For long-term storage, the powdered form should be kept at -20°C for up to three years or at 4°C for up to two years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in DMSO to your desired concentration. Gentle warming and ultrasonication can be used to aid dissolution. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO.[1]
Q3: What is the known in vitro potency and selectivity of this compound?
A3: this compound is a highly potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). It exhibits an IC50 value of 0.036 nM for MMP-13.[1] It shows high selectivity (over 1500-fold) for MMP-13 compared to other MMPs such as MMP-1, -3, -7, -8, -9, -14, and TACE.[1]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound is orally active and has been used in in vivo studies with rats and mice.[1] A common administration route is oral gavage.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of DMSO in the medium may be too high, or the compound's solubility limit in the aqueous medium has been exceeded. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to maintain cell health and compound solubility. When diluting the DMSO stock solution into your aqueous buffer or medium, add it slowly while vortexing or mixing to facilitate dissolution and prevent precipitation. |
| Inconsistent or lower-than-expected inhibitory activity. | 1. Improper storage leading to degradation of the compound.2. Multiple freeze-thaw cycles of the stock solution.3. Inaccurate initial concentration of the stock solution. | 1. Store the powdered compound and stock solutions at the recommended temperatures.[1]2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]3. Ensure the compound is fully dissolved when preparing the stock solution. Use of a calibrated balance and precise pipetting is critical. |
| Cell toxicity observed in in vitro experiments. | The concentration of this compound or the solvent (DMSO) may be too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type. Also, run a vehicle control with the same final concentration of DMSO to ensure that the observed toxicity is not due to the solvent. |
Quantitative Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1] |
Table 2: In Vitro and In Vivo Parameters for this compound
| Parameter | Value | Species/System |
| IC50 (MMP-13) | 0.036 nM[1] | In vitro enzyme assay |
| Selectivity | >1500-fold over MMP-1, 3, 7, 8, 9, 14, and TACE[1] | In vitro enzyme assays |
| Effective In Vitro Concentration | 0.01-1 µM[1] | Bovine Nasal Cartilage (BNC) assay[1] |
| In Vivo Dosage | 1 mg/kg (oral gavage)[1] | Rats and Mice[1] |
| Oral Bioavailability (F%) | 33% (Rats), 38% (Mice)[1] | At 1 mg/kg dose[1] |
Experimental Protocols
In Vitro Cartilage Explant Degradation Assay
This protocol is adapted from studies investigating the effect of MMP inhibitors on cartilage degradation.[1]
-
Cartilage Explant Preparation:
-
Harvest bovine nasal or articular cartilage under sterile conditions.
-
Cut the cartilage into small, uniform explants (e.g., 2-3 mm in diameter).
-
Wash the explants multiple times with sterile phosphate-buffered saline (PBS).
-
-
Explant Culture:
-
Place individual explants into a 96-well plate.
-
Culture the explants in serum-free DMEM supplemented with antibiotics.
-
-
Induction of Cartilage Degradation:
-
To induce cartilage degradation, treat the explants with a combination of pro-inflammatory cytokines, such as Interleukin-1 (IL-1) and Oncostatin M (OSM).
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the culture medium at various concentrations (e.g., 0.01, 0.1, 1 µM) 1 hour before adding the cytokines.[1]
-
Include a vehicle control (DMSO only) and a positive control (cytokines only).
-
-
Assessment of Cartilage Degradation:
-
Culture the explants for a specified period (e.g., 7-14 days).
-
Collect the culture medium at different time points to measure the release of cartilage degradation markers, such as glycosaminoglycans (GAGs) using the DMMB assay, and collagen fragments via ELISA or Western blot.
-
In Vivo Oral Administration in a Mouse Model
This protocol provides a general guideline for the oral administration of this compound in mice.[1][2]
-
Vehicle Preparation:
-
A common vehicle for oral administration of hydrophobic compounds is 0.5% methylcellulose in sterile water.[2]
-
Prepare the vehicle under sterile conditions.
-
-
This compound Formulation:
-
Weigh the required amount of this compound powder based on the desired dose (e.g., 1 mg/kg) and the body weight of the mice.[1]
-
Suspend the this compound powder in the prepared vehicle. Ensure a uniform suspension by vortexing or sonicating immediately before administration.
-
-
Oral Administration:
-
Administer the this compound suspension to the mice via oral gavage using a suitable gavage needle.
-
The volume of administration should be consistent across all animals (e.g., 100 µL).
-
Include a vehicle control group that receives only the 0.5% methylcellulose solution.
-
-
Experimental Endpoint:
-
At the end of the study period, collect tissues of interest for analysis (e.g., joint tissue for histology, blood for pharmacokinetic analysis).
-
Visualizations
References
Validation & Comparative
Mmp13-IN-2 vs other MMP-13 inhibitors
An Objective Comparison of Mmp13-IN-2 and Other MMP-13 Inhibitors for Researchers
Matrix metalloproteinase-13 (MMP-13), or collagenase-3, is a zinc-dependent endopeptidase critical for the degradation of the extracellular matrix (ECM), particularly type II collagen.[1][2][3] While essential for normal physiological processes like bone development and tissue remodeling, its overexpression is implicated in pathological conditions such as osteoarthritis (OA), rheumatoid arthritis, and cancer metastasis.[2][4] This makes MMP-13 a significant therapeutic target for drug development.[1]
This guide provides a detailed comparison of this compound, a potent and selective MMP-13 inhibitor, with other available inhibitors, supported by experimental data to aid researchers in selecting the appropriate compound for their studies.
This compound: A Profile
This compound is a highly potent, selective, and orally active inhibitor of MMP-13.[5] It is distinguished by its exceptional potency and high selectivity against other MMPs, which is a critical factor in reducing off-target effects that have hindered the clinical development of broad-spectrum MMP inhibitors.[5][6]
Performance and Selectivity Comparison
The efficacy of an MMP-13 inhibitor is determined by its potency (typically measured by IC50 or Ki values) and its selectivity against other metalloproteinases. This compound demonstrates nanomolar potency that is significantly higher than many other documented inhibitors.
Table 1: Potency and Selectivity of Various MMP-13 Inhibitors
| Inhibitor | Type | MMP-13 Potency (IC50 / Ki) | Selectivity Profile |
| This compound | Small Molecule | IC50: 0.036 nM [5] | >1500-fold selective over MMP-1, 3, 7, 8, 9, 14, and TACE.[5] |
| RF036 | Small Molecule | IC50: 3.4–4.9 nM[7] | Highly selective.[7] |
| Inhibitor 3 (RF036 derivative) | Small Molecule | Ki: 10 nM[7] | Highly selective; IC50 > 5 µM for other MMPs.[7] |
| Compound 5 | Small Molecule | IC50: 3.0 ± 0.2 nM[8] | Highly selective over other MMPs.[8] |
| CL-82198 | Small Molecule | Not specified | Specifically designed to target MMP-13.[] |
| MMP-9/MMP-13 Inhibitor II | Small Molecule | Not specified | Potent inhibitor of both MMP-9 and MMP-13, indicating lower selectivity.[10] |
| Natural Compounds (e.g., Resveratrol, Curcumin) | Natural Product | Indirect inhibition of expression | Non-selective; affect multiple signaling pathways.[8][] |
Experimental Data and Protocols
The in vitro efficacy of MMP-13 inhibitors is often evaluated by their ability to prevent the degradation of cartilage in an explant culture model.
This compound In Vitro Efficacy
This compound has demonstrated the ability to effectively block the release of collagen from cartilage in vitro.[5] In a bovine nasal cartilage (BNC) assay, treatment with this compound at concentrations from 0.01 to 1 µM resulted in significant inhibition of cartilage degradation induced by interleukin-1 (IL-1) and oncostatin M (OSM).[5]
Table 2: In Vitro Cartilage Degradation Inhibition by this compound
| This compound Concentration | Inhibition of Cartilage Degradation |
| 0.01 µM | 17.6% |
| 0.1 µM | 48.4% |
| 1 µM | 70.8% |
| Data from a bovine nasal cartilage (BNC) assay stimulated with IL-1/OSM.[5] |
Experimental Protocol: Bovine Nasal Cartilage (BNC) Degradation Assay
This assay assesses an inhibitor's ability to prevent chondrocyte-mediated cartilage breakdown.
-
Cartilage Preparation: Slices of bovine nasal cartilage are prepared and placed in a 96-well plate.
-
Culture and Stimulation: The cartilage slices are cultured for several days (e.g., up to 14 days).[5] To induce degradation, pro-inflammatory cytokines such as IL-1 and OSM are added to the culture medium.
-
Inhibitor Treatment: The experimental groups are treated with varying concentrations of the MMP-13 inhibitor (e.g., this compound at 0.01 µM, 0.1 µM, and 1 µM).[5] A control group receives the vehicle without the inhibitor.
-
Assessment of Degradation: The culture medium is collected at specified time points to measure the amount of glycosaminoglycan (GAG) and type II collagen fragments released from the cartilage, which are biomarkers of degradation.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of degradation products in the inhibitor-treated groups to the stimulated control group.
Caption: Workflow for Cartilage Degradation Assay.
MMP-13 Signaling Pathways
The expression of the MMP-13 gene is tightly regulated by a complex network of signaling pathways, often initiated by pro-inflammatory cytokines and growth factors.[4][11] Understanding these pathways is crucial for identifying upstream therapeutic targets.
Key regulatory pathways include:
-
MAPK Pathways: Mitogen-activated protein kinase pathways, including p38, JNK, and ERK, are major regulators that lead to the activation of transcription factors like AP-1 (cFos/cJun) and Runx2, which directly bind to the MMP-13 promoter.[1][11]
-
NF-κB Pathway: Inflammatory stimuli activate IκB kinases (IKK), leading to the activation and nuclear translocation of NF-κB, another critical transcription factor for MMP-13.[11]
-
Wnt/β-catenin Pathway: MMP-13 is a known downstream target of the Wnt/β-catenin signaling pathway, which plays a role in chondrocyte metabolism.[1]
-
TGF-β Pathway: The Transforming Growth Factor-β (TGF-β) signaling pathway can also modulate MMP-13 expression, contributing to tissue fibrosis and cell differentiation.[12][13]
References
- 1. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Collagenases MMP-1, MMP-13, and Tissue Inhibitors TIMP-1, TIMP-2: Their Role in Healthy and Complicated Pregnancy and Potential as Preeclampsia Biomarkers—A Brief Review [mdpi.com]
- 4. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellphysiolbiochem.com [cellphysiolbiochem.com]
A Comparative Analysis of Mmp13-IN-2 and UK-356618 Efficacy for Researchers
This guide provides a detailed comparison of the efficacy of two prominent matrix metalloproteinase (MMP) inhibitors, Mmp13-IN-2 and UK-356618, to aid researchers, scientists, and drug development professionals in their selection of appropriate research tools. The following sections present a comprehensive overview of their performance based on available experimental data, detailed experimental protocols, and visual representations of their mechanisms of action.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and UK-356618, highlighting their distinct inhibitory profiles.
| Parameter | This compound | UK-356618 | Reference |
| Primary Target | MMP-13 | MMP-3 | [1][2] |
| IC50 (MMP-13) | 0.036 nM | 73 nM | [1][3] |
| IC50 (MMP-3) | >1500-fold selective over MMP-3 | 5.9 nM | [1][2] |
| IC50 (MMP-1) | >1500-fold selective | 51000 nM | [1][3] |
| IC50 (MMP-2) | >1500-fold selective | 1790 nM | [1][3] |
| IC50 (MMP-9) | >1500-fold selective | 840 nM | [1][3] |
| IC50 (MMP-14) | >1500-fold selective | 1900 nM | [1][3] |
| In Vitro Efficacy | Effective at preventing IL-1/OSM induced cartilage degradation in bovine nasal cartilage (BNC) assay (-17.6% to 70.8% inhibition at 0.01-1 µM) | Abolished the effect of TNF-α on cell migration in NCI-H446 cells | [1][2] |
| In Vivo Efficacy | Orally active with good oral exposure in rats and mice (F% = 33 and 38, respectively) at 1 mg/kg | Intravenous injection (15 mg/kg) significantly reduces MMP-3 activity in the brain of male Wistar rats | [1][4] |
Signaling Pathways and Mechanisms of Action
MMP-13 is a key collagenase involved in the degradation of type II collagen, a major component of articular cartilage.[5] Its activity is implicated in the pathogenesis of osteoarthritis and rheumatoid arthritis.[5][6] this compound, as a potent and selective inhibitor of MMP-13, directly blocks this collagenolytic activity.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UK 356618 | CAS 230961-08-7 | UK356618 | Tocris Bioscience [tocris.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]
Mmp13-IN-2: A Potent and Highly Selective Inhibitor of Matrix Metalloproteinase-13
Mmp13-IN-2 demonstrates exceptional potency and selectivity for Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of cartilage and the progression of osteoarthritis. This guide provides a comparative analysis of this compound's inhibitory activity against other MMPs, supported by experimental data and protocols.
Unparalleled Selectivity Profile
This compound exhibits a remarkable inhibitory potency against MMP-13 with an IC50 value of 0.036 nM.[1] Its selectivity for MMP-13 is over 1500-fold higher compared to other Matrix Metalloproteinases, including MMP-1, MMP-3, MMP-7, MMP-8, MMP-9, MMP-14, and TNF-α converting enzyme (TACE).[1] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic potential of the inhibitor.
| Target | IC50 (nM) | Selectivity Fold (vs. MMP-13) |
| MMP-13 | 0.036 | 1 |
| MMP-1 | >54 | >1500 |
| MMP-3 | >54 | >1500 |
| MMP-7 | >54 | >1500 |
| MMP-8 | >54 | >1500 |
| MMP-9 | >54 | >1500 |
| MMP-14 | >54 | >1500 |
| TACE | >54 | >1500 |
Experimental Protocols
Determination of IC50 Values via Fluorogenic Substrate Assay:
The half-maximal inhibitory concentration (IC50) values for this compound against various MMPs were determined using a fluorogenic substrate-based enzymatic assay. The general protocol is as follows:
-
Enzyme Activation: Recombinant human MMP enzymes are activated according to the manufacturer's instructions.
-
Inhibitor Preparation: this compound is serially diluted to a range of concentrations.
-
Assay Reaction: The activated MMP enzyme is incubated with a specific fluorogenic peptide substrate in the presence of varying concentrations of this compound.
-
Fluorescence Measurement: The cleavage of the fluorogenic substrate by the MMP enzyme results in an increase in fluorescence, which is measured over time using a fluorescence plate reader.
-
IC50 Calculation: The rate of substrate cleavage is plotted against the inhibitor concentration. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the resulting dose-response curve.
MMP-13 Signaling Pathway
MMP-13 expression and activity are regulated by a complex network of signaling pathways. Understanding these pathways is critical for developing targeted therapies. Key signaling cascades that converge on the regulation of MMP-13 include the Transforming Growth Factor-beta (TGF-β), Protein Kinase B (Akt)-CREB, and Extracellular signal-regulated kinase (ERK) pathways.[2] These pathways are often initiated by extracellular stimuli such as growth factors and cytokines, leading to the activation of transcription factors that control MMP-13 gene expression.
References
Mmp13-IN-2 Versus Broad-Spectrum MMP Inhibitors: A Comparative Guide
In the landscape of drug discovery, particularly for diseases characterized by excessive extracellular matrix degradation such as osteoarthritis and cancer, matrix metalloproteinases (MMPs) have long been a focal point of therapeutic intervention. The approach to MMP inhibition has evolved from broad-spectrum inhibitors, which target multiple MMPs, to highly selective inhibitors that target a specific MMP, such as MMP-13. This guide provides an objective comparison between the selective inhibitor Mmp13-IN-2 and traditional broad-spectrum MMP inhibitors, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their endeavors.
Executive Summary
The central challenge in the clinical development of MMP inhibitors has been balancing efficacy with safety. Early broad-spectrum MMP inhibitors, such as Marimastat and Batimastat, showed promise in preclinical models but were often associated with dose-limiting side effects in clinical trials, most notably musculoskeletal syndrome (MSS).[1] This has been attributed to their lack of selectivity, leading to the inhibition of various MMPs essential for normal physiological processes.
The development of selective inhibitors like this compound represents a paradigm shift, aiming to mitigate off-target effects by focusing on a single, disease-relevant MMP. MMP-13, a collagenase with a crucial role in the degradation of type II collagen, is a key player in the pathogenesis of osteoarthritis.[2] By specifically targeting MMP-13, selective inhibitors offer the potential for a better therapeutic window.
Data Presentation: Potency and Selectivity Comparison
The following table summarizes the inhibitory potency (IC50 values) of the selective MMP-13 inhibitor, a close analog of this compound (compound 10d), and the broad-spectrum MMP inhibitor, Marimastat. It is important to note that the data for the selective and broad-spectrum inhibitors are derived from different studies, which may introduce variability due to differing experimental conditions.
| Target | Selective MMP-13 Inhibitor (Compound 10d) IC50 (nM)[3] | Broad-Spectrum MMP Inhibitor (Marimastat) IC50 (nM) |
| MMP-1 | >10,000 | 5[4][5][6] |
| MMP-2 | 730 | 6[4][5][6] |
| MMP-3 | >10,000 | 230[6] |
| MMP-7 | >10,000 | 13[4][7] |
| MMP-8 | 600 | - |
| MMP-9 | >10,000 | 3[4][6][7] |
| MMP-12 | 470 | - |
| MMP-13 | 3.4 | - |
| MMP-14 | >10,000 | 9[4][7] |
Data for Marimastat is compiled from multiple sources and may show slight variations.
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorometric)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against a specific MMP using a fluorogenic substrate.
Principle:
The assay utilizes a quenched fluorogenic peptide substrate. In its intact form, the fluorescence of a fluorophore is quenched by a nearby quencher molecule on the peptide. Upon cleavage by an active MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test inhibitor (e.g., this compound or broad-spectrum inhibitor)
-
Control inhibitor (e.g., NNGH)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader
Reagent Preparation:
-
MMP Enzyme: Reconstitute the lyophilized enzyme in assay buffer to the desired stock concentration. Aliquot and store at -80°C.
-
MMP Substrate: Reconstitute the substrate in DMSO to create a stock solution. Further dilute in assay buffer to the final working concentration just before use.
-
Inhibitors: Prepare a stock solution of the test and control inhibitors in DMSO. Create a serial dilution of the inhibitors in assay buffer to the desired final concentrations.
Assay Procedure:
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 10 µL of the serially diluted inhibitor or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add 20 µL of the diluted MMP enzyme to all wells except for the background control wells (add 20 µL of assay buffer instead).
-
Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the diluted fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background fluorescence rate (wells with no enzyme) from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualization
Caption: Simplified signaling pathways leading to the expression and activation of MMP-13.
Caption: Workflow for a typical in vitro fluorometric MMP inhibition assay.
References
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cross-Validation of Mmp13-IN-2 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mmp13-IN-2's performance in various cellular contexts, supported by experimental data and detailed protocols. This compound is a highly potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of extracellular matrix in diseases like osteoarthritis and cancer.
Unparalleled Potency of this compound
This compound demonstrates exceptional potency against MMP-13, with a reported half-maximal inhibitory concentration (IC50) of 0.036 nM in cell-free enzymatic assays.[1] This high potency is crucial for its potential as a therapeutic agent and a research tool. Furthermore, its efficacy has been confirmed in a bovine nasal cartilage (BNC) assay, where it effectively blocked the release of collagen from cartilage explants, a system that relies on chondrocyte activity.[1]
Comparative Activity of MMP-13 Inhibitors in Relevant Cell Lines
To provide a framework for evaluating the expected performance of this compound, this section summarizes the activity of other selective MMP-13 inhibitors in key cell lines used in osteoarthritis and cancer research.
| Cell Line | Cell Type | Relevance | Other Selective MMP-13 Inhibitors | Reported IC50/Effect |
| SW1353 | Human Chondrosarcoma | Osteoarthritis, Cartilage Biology | CL-82198 | Inhibition of MMP-13 activity |
| Primary Chondrocytes | Human Articular Chondrocytes | Osteoarthritis, Cartilage Homeostasis | Various selective inhibitors | Nanomolar inhibition of collagen degradation[2] |
| HT-1080 | Human Fibrosarcoma | Cancer, Cell Invasion | Not specified | MMP-13 expression enhances invasion |
| OC3 | Oral Squamous Cell Carcinoma | Cancer, Metastasis | siRNA targeting MMP-13 | Reduced migration and invasion[3][4] |
Signaling Pathways and Experimental Workflows
Understanding the cellular mechanisms regulated by MMP-13 is critical for designing and interpreting experiments with inhibitors like this compound. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for assessing inhibitor activity.
Caption: MMP-13 signaling cascade in chondrocytes.
Caption: Role of MMP-13 in cancer cell metastasis.
Caption: Workflow for assessing this compound activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Cell Culture and Stimulation
-
Cell Lines: Human chondrosarcoma (SW1353), human fibrosarcoma (HT-1080), and primary human articular chondrocytes can be used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation of MMP-13 Expression: To induce MMP-13 expression, cells are typically serum-starved for 24 hours and then stimulated with pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) at 10 ng/mL or Tumor Necrosis Factor-alpha (TNF-α) at 20 ng/mL for 24-48 hours.
MMP-13 Activity Assay (Fluorogenic Substrate-Based)
This assay measures the enzymatic activity of secreted MMP-13 in the cell culture supernatant.
-
Preparation of Conditioned Media: After stimulation and treatment with this compound or other inhibitors, the cell culture supernatant (conditioned media) is collected.
-
Activation of Pro-MMP-13: The collected supernatant is treated with 4-aminophenylmercuric acetate (APMA) at a final concentration of 1 mM for 2-4 hours at 37°C to activate the pro-form of MMP-13.
-
Enzymatic Reaction: The activated MMP-13 containing supernatant is then incubated with a fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in an assay buffer (typically 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).
-
Fluorescence Measurement: The cleavage of the fluorogenic substrate by active MMP-13 results in an increase in fluorescence, which is measured over time using a fluorescence plate reader (Excitation/Emission wavelengths are substrate-dependent).
-
Data Analysis: The rate of substrate cleavage is proportional to the MMP-13 activity. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity in the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Invasion Assay (Transwell Assay)
This assay assesses the impact of MMP-13 inhibition on the invasive potential of cancer cells.
-
Preparation of Transwell Inserts: Transwell inserts with 8.0 µm pore size polycarbonate membranes are coated with a layer of Matrigel, which serves as an artificial basement membrane.
-
Cell Seeding: Cancer cells (e.g., HT-1080 or OC3) are serum-starved and then seeded into the upper chamber of the Transwell insert in a serum-free medium containing different concentrations of this compound. The lower chamber is filled with a medium containing a chemoattractant, such as 10% FBS.
-
Incubation: The plate is incubated for 24-48 hours to allow for cell invasion through the Matrigel and the membrane.
-
Quantification of Invasion: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Data Analysis: The number of invading cells in the presence of the inhibitor is compared to the vehicle control to determine the extent of inhibition of invasion.
Conclusion
This compound stands out as a remarkably potent and selective inhibitor of MMP-13. While direct comparative data across multiple cell lines is an area for future research, its sub-nanomolar enzymatic potency and efficacy in cartilage explant models strongly support its utility as a powerful tool for investigating the role of MMP-13 in both physiological and pathological processes. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers to design and execute robust studies to further validate and explore the therapeutic potential of this compound.
References
Independent Verification of Mmp13-IN-2 Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) of Mmp13-IN-2 against Matrix Metalloproteinase-13 (MMP-13) and other selective inhibitors. The data presented is collated from publicly available sources to aid in the independent verification of inhibitor potency. Detailed experimental methodologies are included to support the replication of these findings.
Comparative Analysis of MMP-13 Inhibitor IC50 Values
The potency of this compound and a selection of alternative small molecule inhibitors against MMP-13 are summarized below. This compound demonstrates exceptional potency with a reported IC50 value in the picomolar range.
| Inhibitor | IC50 (nM) vs MMP-13 | Selectivity Profile |
| This compound | 0.036 [1] | >1500-fold selective over MMP-1, 3, 7, 8, 9, 14, and TACE[1] |
| MMP13-IN-31f | 0.036 | >1500-fold selective over other MMPs (MMP-1, -2, -3, -7, -8, -9, -10, and -14)[2][3] |
| Triazolone Inhibitor 35 | 0.071 | >170-fold selective over MMP-1, 2, 3, 7, 8, 9, 10, 12, and 14[2] |
| Compound 24f | 0.5 | No activity against MMP-1 or TACE (IC50 >10,000 nM)[2][3] |
| RF036 | 3.4 - 4.9 | Highly selective against other MMPs[4] |
| DB04760 | 8 | Highly selective over other MMPs[3] |
Experimental Protocol: In Vitro MMP-13 Inhibition Assay
The following protocol outlines a common method for determining the IC50 value of a test compound against MMP-13, based on a fluorogenic substrate cleavage assay.
Materials:
-
Recombinant human MMP-13 (catalytic domain)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
Test Compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in Assay Buffer to the final desired concentrations.
-
Add 50 µL of the diluted test compound solutions to the wells of the 96-well plate. Include wells with buffer and DMSO as negative controls.
-
Add 25 µL of a pre-diluted solution of recombinant human MMP-13 to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP-13 substrate to each well.
-
Immediately measure the fluorescence intensity (e.g., Excitation/Emission = 328/393 nm) at regular intervals for 60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (initial velocity) for each concentration of the test compound.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing Key Pathways and Processes
To provide a broader context for the significance of MMP-13 inhibition, the following diagrams illustrate the upstream signaling pathways regulating MMP-13 expression and a generalized workflow for IC50 determination.
Caption: Key signaling pathways regulating MMP-13 gene expression.
Caption: Experimental workflow for IC50 value determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Matrix Metalloproteinase (MMP) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Mmp13-IN-2 and siRNA Knockdown of MMP-13: A Researcher's Guide
This guide provides an objective comparison of two distinct methods for inhibiting Matrix Metalloproteinase-13 (MMP-13): the small molecule inhibitor Mmp13-IN-2 and the gene silencing technique of siRNA-mediated knockdown. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable approach for their experimental needs. The comparison covers mechanism of action, efficacy, specificity, and practical considerations, supported by experimental data and protocols.
Introduction to MMP-13 and Inhibition Strategies
Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase critical for the degradation of extracellular matrix (ECM) components, particularly type II collagen.[1][2][3][4] While it plays a physiological role in bone development and tissue remodeling, its overexpression is implicated in pathological conditions like osteoarthritis, rheumatoid arthritis, and cancer metastasis.[2][5] Consequently, inhibiting MMP-13 is a significant therapeutic goal.
Two primary strategies for targeting MMP-13 are:
-
Small Molecule Inhibition: Utilizes compounds like this compound that directly bind to the MMP-13 protein, typically at its active site, to block its enzymatic activity.[5][]
-
siRNA Knockdown: Employs small interfering RNA (siRNA) to induce the degradation of Mmp13 messenger RNA (mRNA), thereby preventing the synthesis of the MMP-13 protein.[7][8]
This guide will delve into a direct comparison of these two approaches.
Mechanism of Action
The fundamental difference between this compound and siRNA lies in the biological level at which they intervene. This compound acts post-translationally on the protein, while siRNA acts post-transcriptionally on the mRNA.
-
This compound: A potent and selective chemical inhibitor that directly binds to the MMP-13 enzyme, blocking its catalytic function.[9] This inhibition is often rapid and can be reversible. The MMP-13 protein itself, though inactive, remains present in the system and could potentially perform non-catalytic scaffolding functions.[7][8]
-
siRNA Knockdown: This method prevents the synthesis of new MMP-13 protein. An siRNA duplex complementary to a sequence in the Mmp13 mRNA is introduced into the cell, where it is loaded into the RNA-Induced Silencing Complex (RISC). The RISC then uses the siRNA strand to identify and cleave the target mRNA, leading to its degradation.[7][8] This process effectively "knocks down" the expression of the gene, removing the protein entirely. The onset of the effect is slower, typically requiring 24-72 hours for existing protein to be degraded.[7][8]
References
- 1. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. mdpi.com [mdpi.com]
- 5. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.stanford.edu [web.stanford.edu]
- 9. medchemexpress.com [medchemexpress.com]
Assessing the In Vivo Efficacy of MMP-13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Matrix metalloproteinase-13 (MMP-13), a key enzyme in the degradation of type II collagen, is a significant therapeutic target for diseases characterized by tissue remodeling and degradation, such as osteoarthritis, rheumatoid arthritis, and cancer. This guide provides a comparative assessment of the in vivo efficacy of various MMP-13 inhibitors based on available preclinical data. While in vivo efficacy data for the highly potent and selective inhibitor, Mmp13-IN-2, is not yet publicly available, this guide summarizes its in vitro profile alongside the in vivo performance of other known standards to offer a valuable resource for researchers in the field.
In Vitro Profile of this compound
This compound has demonstrated exceptional potency and selectivity for MMP-13 in in vitro assays. It exhibits an IC50 of 0.036 nM for MMP-13, with over 1500-fold selectivity against other matrix metalloproteinases, including MMP-1, -3, -7, -8, -9, and -14.[1] In a bovine nasal cartilage assay, this compound effectively blocked the release of collagen from cartilage explants.[1] Furthermore, it has shown oral bioavailability in rats and mice, suggesting its potential for in vivo applications.[1]
In Vivo Efficacy of Known MMP-13 Inhibitors
Several other selective MMP-13 inhibitors have been evaluated in various animal models. The following tables summarize the in vivo efficacy of these compounds, providing a benchmark for the potential performance of novel inhibitors like this compound.
Table 1: In Vivo Efficacy of MMP-13 Inhibitors in Osteoarthritis Models
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| Unnamed Selective Inhibitor | SCID mouse co-implantation model of RA | Not specified | 75% reduction in cartilage destruction. | [2][3] |
| Collagen-Induced Arthritis (CIA) in mice | 10, 30 mg/kg, oral | Dose-dependent reduction in cartilage erosion (21% at 10 mg/kg, 38% at 30 mg/kg). | [2][3] | |
| PF-152 | Dog model of osteoarthritis (partial medial meniscectomy) | Not specified | Reduced cartilage lesions and biomarkers of type II collagen and aggrecan degradation. | [4] |
| CL-82198 | Neuropathy animal models | Not specified | Reduced nerve damage and improved functional outcomes. | [] |
Table 2: In Vivo Efficacy of MMP13i-A in an Atherosclerosis Model
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| MMP13i-A | apoE-/- mice with established atherosclerosis | 40 mg/kg/day, oral | 35.6% decrease in MMP-13 activity in the aortic arch; significant increase in plaque collagen content. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are summaries of the experimental protocols for the key studies cited.
Collagen-Induced Arthritis (CIA) in Mice:
-
Induction: Arthritis is typically induced in DBA/1 mice by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant, followed by a booster injection.
-
Treatment: Oral administration of the MMP-13 inhibitor or vehicle is initiated after the booster injection and continued for a specified period.
-
Assessment: The severity of arthritis is evaluated using a clinical scoring system based on paw swelling. Histological analysis of the joints is performed to assess cartilage erosion, synovitis, and bone resorption.
SCID Mouse Co-implantation Model of Rheumatoid Arthritis:
-
Model: This model involves the co-implantation of human rheumatoid arthritis synovial fibroblasts (RASFs) and human cartilage into severe combined immunodeficient (SCID) mice.
-
Assessment: The invasion of the human cartilage by the RASFs is evaluated histologically to determine the extent of cartilage destruction.[2][3]
Dog Model of Osteoarthritis:
-
Induction: Osteoarthritis is induced surgically through a partial medial meniscectomy.
-
Assessment: Efficacy is determined by evaluating gross and histologic changes in the femorotibial joints, focusing on cartilage degeneration. Biomarkers of cartilage turnover in serum, urine, and synovial fluid are also analyzed.[4]
Atherosclerosis in apoE-/- Mice:
-
Model: Apolipoprotein E-deficient (apoE-/-) mice are fed a high-fat diet to induce the development of atherosclerotic plaques.
-
Treatment: The MMP-13 inhibitor is administered orally for a defined period.
-
Assessment: In vivo imaging techniques are used to measure MMP-13 activity in the plaques. Histological analysis is performed to quantify collagen content and assess plaque composition.[6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the scientific approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ard.bmj.com [ard.bmj.com]
- 4. Cartilage degradation biomarkers predict efficacy of a novel, highly selective matrix metalloproteinase 13 inhibitor in a dog model of osteoarthritis: confirmation by multivariate analysis that modulation of type II collagen and aggrecan degradation peptides parallels pathologic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Mmp13-IN-2 vs. a Reference Compound in MMP-13 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent MMP-13 Inhibitors
This guide provides a detailed, data-driven comparison of the novel Matrix Metalloproteinase-13 (MMP-13) inhibitor, Mmp13-IN-2, and a well-characterized reference compound, MMP-9/MMP-13 Inhibitor I. This document is intended to assist researchers in selecting the appropriate tool compound for in vitro and in vivo studies targeting MMP-13, a key enzyme implicated in the pathogenesis of osteoarthritis and other diseases involving extracellular matrix degradation.
Executive Summary
This compound emerges as a highly potent and selective inhibitor of MMP-13, demonstrating sub-nanomolar efficacy and exceptional selectivity against a panel of related MMPs. In contrast, the reference compound, MMP-9/MMP-13 Inhibitor I, also exhibits potent inhibition of MMP-13 but with significant cross-reactivity against MMP-9. Both compounds offer valuable tools for studying the roles of these metalloproteinases; however, the superior selectivity of this compound makes it a more precise instrument for investigating the specific functions of MMP-13.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and MMP-9/MMP-13 Inhibitor I, facilitating a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Potency (IC50)
| Target | This compound (nM) | MMP-9/MMP-13 Inhibitor I (nM) |
| MMP-13 | 0.036 | 0.9 |
| MMP-1 | >54 | 43 |
| MMP-3 | >54 | 23 |
| MMP-7 | >54 | 931 |
| MMP-8 | >54 | - |
| MMP-9 | >54 | 0.9 |
| MMP-14 (MT1-MMP) | >54 | - |
| TACE | >54 | - |
Data compiled from publicly available sources. '-' indicates data not available.
Table 2: In Vitro Cellular Activity and Pharmacokinetics
| Parameter | This compound | MMP-9/MMP-13 Inhibitor I |
| Cellular Assay | Bovine Nasal Cartilage (BNC) Assay | Data Not Available |
| Inhibition of IL-1/OSM-induced cartilage degradation | -17.6% (0.01 µM), 48.4% (0.1 µM), 70.8% (1 µM) | - |
| Oral Bioavailability (F%) | 33% (Rat, 1 mg/kg), 38% (Mouse, 1 mg/kg) | Data Not Available |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
MMP-13 Biochemical Assay (Fluorogenic Peptide Substrate)
This protocol describes a common method for determining the inhibitory potency of compounds against MMP-13 using a fluorescently labeled peptide substrate.
Materials:
-
Recombinant human MMP-13 (activated)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Cha-Gly-Nva-His-Ala-Dpa-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
Test compounds (this compound or MMP-9/MMP-13 Inhibitor I) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 50 µL of the diluted test compounds or vehicle control (assay buffer with DMSO) to the wells of the microplate.
-
Add 25 µL of the recombinant human MMP-13 solution (e.g., 2 nM final concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP-13 substrate solution (e.g., 10 µM final concentration) to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 393 nm every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (RFU/min) from the linear portion of the progress curves.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the percent inhibition data to a four-parameter logistic equation.
Bovine Nasal Cartilage (BNC) Explant Degradation Assay
This ex vivo assay assesses the ability of inhibitors to prevent cytokine-induced degradation of cartilage, providing a more physiologically relevant measure of efficacy.
Materials:
-
Fresh bovine nasal septa
-
Culture Medium: DMEM/F-12 supplemented with penicillin/streptomycin and 10% FBS (for initial culture) and serum-free for the experiment.
-
Recombinant human Interleukin-1α (IL-1α) and Oncostatin M (OSM)
-
Test compounds (this compound) dissolved in DMSO
-
Papain digestion buffer (for cartilage digestion)
-
Dimethylmethylene blue (DMMB) dye solution (for glycosaminoglycan quantification)
-
Hydroxyproline assay kit (for collagen quantification)
-
48-well culture plates
Procedure:
-
Aseptically dissect bovine nasal cartilage from fresh bovine noses.
-
Prepare cartilage explants of a uniform size (e.g., 3 mm diameter biopsy punch).
-
Place one explant per well in a 48-well plate with culture medium and allow them to equilibrate for 24-48 hours.
-
Replace the medium with serum-free medium containing IL-1α (e.g., 10 ng/mL) and OSM (e.g., 50 ng/mL) to induce cartilage degradation.
-
Concurrently, treat the explants with various concentrations of the test compound or vehicle control (DMSO).
-
Culture the explants for a specified period (e.g., 7-14 days), changing the medium and reapplying treatments every 2-3 days.
-
Collect the conditioned media at each time point for analysis of released glycosaminoglycans (GAGs) and collagen fragments.
-
At the end of the culture period, digest the remaining cartilage explants with papain.
-
Quantify the amount of GAGs released into the media and remaining in the cartilage digest using the DMMB assay.
-
Quantify the amount of collagen released into the media (as hydroxyproline) and remaining in the cartilage digest using a hydroxyproline assay.
-
Calculate the percentage of GAG and collagen degradation inhibited by the test compound compared to the cytokine-stimulated control.
Mandatory Visualizations
The following diagrams illustrate key concepts related to MMP-13 function and the experimental workflow for its inhibition.
Caption: MMP-13 Signaling Pathway in Osteoarthritis.
Caption: Experimental Workflow for Inhibitor Characterization.
Safety Operating Guide
Essential Safety and Operational Guide for Handling Mmp13-IN-2
This guide provides immediate safety, handling, and disposal protocols for Mmp13-IN-2 (CAS No. 935759-55-0), a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). It is intended for researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and maintaining the integrity of the compound.
Compound Data and Storage
Proper storage is crucial to maintain the stability and activity of this compound. Stock solutions should be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored under the specified conditions.[1]
| Parameter | Value | Source |
| CAS Number | 935759-55-0 | [1] |
| Molecular Formula | C₂₄H₁₉FN₆O₄S | [2] |
| Molecular Weight | 506.51 g/mol | [2] |
| IC₅₀ | 0.036 nM (for MMP-13) | [1] |
| Purity | >99% | [1] |
| Storage (Stock Solution) | -80°C for up to 6 months-20°C for up to 1 month | [1] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the lack of comprehensive toxicity data, stringent adherence to PPE protocols is mandatory. The following PPE should be worn at all times when handling this compound to protect against potential hazards.
-
Eye and Face Protection: Chemical safety goggles or a face shield must be worn to protect from splashes.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of if contaminated. Never touch "clean" surfaces like keyboards or door handles with gloved hands.[4]
-
Body Protection: A laboratory coat must be worn to prevent skin and clothing contamination. This coat should be removed and left in the laboratory before entering non-laboratory areas.[4]
-
Respiratory Protection: While not typically required when handling small quantities of the solid in a well-ventilated area, a NIOSH-approved respirator should be considered if there is a risk of aerosolization or if handling larger quantities. The need for respiratory protection should be determined by a formal risk assessment.[3]
Figure 1. Procedural workflow for donning and doffing Personal Protective Equipment (PPE).
Operational Plan: Handling and Experimental Protocols
3.1. General Handling
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid powder to avoid inhalation.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.
-
Keep the container tightly closed when not in use.
3.2. Experimental Protocol: Stock Solution Preparation (10 mM) This protocol outlines the steps to prepare a 10 mM stock solution from the solid compound.
-
Preparation: Ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood.
-
Weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound solid (e.g., 5.07 mg) into the tube.
-
Solvent Addition: Based on the molecular weight (506.51 g/mol ), calculate the required volume of solvent (e.g., DMSO) to achieve a 10 mM concentration. For 5.07 mg, this would be 1 mL.
-
Calculation: (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) = Volume (L)
-
-
Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the solid.
-
Mixing: Vortex the solution gently until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate tubes. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term use (up to 1 month).[1]
Mechanism of Action
This compound is a highly potent and selective inhibitor of MMP-13, an enzyme primarily responsible for the degradation of type II collagen in the extracellular matrix (ECM).[5] In pathological conditions like osteoarthritis, the overactivity of MMP-13 leads to excessive cartilage breakdown.[6] this compound functions by binding to the active site of the MMP-13 enzyme, blocking its catalytic activity and thereby preventing the cleavage of collagen.[6] This inhibition helps preserve the integrity of the ECM.
Figure 2. Mechanism of action for this compound in preventing collagen degradation.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Unused Compound: The pure, unused compound should be disposed of as hazardous chemical waste. It should be placed in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be collected in a designated, sealed hazardous waste container.
-
Regulatory Compliance: Do not dispose of this chemical down the drain or in regular trash. All waste disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup of the hazardous waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CAS:935759-55-0 - 迪克曼 [dkmchem.hk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
